molecular formula C19H24N2 B15617603 Imipramine-d4

Imipramine-d4

Cat. No.: B15617603
M. Wt: 284.4 g/mol
InChI Key: BCGWQEUPMDMJNV-IFEVRTJUSA-N
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Description

Imipramine-d4 is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N2

Molecular Weight

284.4 g/mol

IUPAC Name

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i3D,4D,10D,11D

InChI Key

BCGWQEUPMDMJNV-IFEVRTJUSA-N

Origin of Product

United States

Foundational & Exploratory

Imipramine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine-d4 is a deuterated analog of the tricyclic antidepressant Imipramine (B1671792). It is a vital tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the quantification of imipramine in biological samples. The stable isotope labeling of this compound allows for its differentiation from the unlabeled drug by mass spectrometry, ensuring high accuracy and precision in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of this compound.

Chemical Properties and Structure

This compound is structurally identical to imipramine, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the aromatic rings of the dibenzazepine (B1670418) nucleus. This substitution provides a distinct mass difference without significantly altering the chemical behavior of the molecule in biological and analytical systems.

Physicochemical Data
PropertyValueReference(s)
Chemical Name 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, monohydrochloride[1]
Synonyms Melipramine-d4, Imipramine-2,4,6,8-d4 Hydrochloride[1][2]
CAS Number 61361-33-9 (hydrochloride salt)[1][2]
Molecular Formula C₁₉H₂₀D₄N₂ · HCl[1]
Molecular Weight 320.9 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 174-175°C[4]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 0.5 mg/ml)[1]
Purity ≥98%[1]
Chemical Structure

The chemical structure of this compound Hydrochloride is depicted below. The deuterium atoms are located at positions 2, 4, 6, and 8 of the dibenzazepine ring system.

G Imipramine Imipramine / this compound Desipramine (B1205290) Desipramine / Desipramine-d4 (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxyimipramine 2-Hydroxyimipramine / 2-Hydroxythis compound Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine / 2-Hydroxydesipramine-d4 Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Glucuronides Glucuronide Conjugates (Inactive, Excreted) Hydroxyimipramine->Glucuronides Hydroxydesipramine->Glucuronides G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Extraction (LLE, SPE, or PPT) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional GC_MS GC-MS or LC-MS/MS Analysis Extraction->GC_MS Derivatization->GC_MS Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) GC_MS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

References

Imipramine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imipramine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a deuterated analog of the tricyclic antidepressant Imipramine (B1671792). Its primary application is as an internal standard for the precise quantification of Imipramine in biological matrices, a critical process in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Core Compound Data: this compound

This compound is most commonly available as a hydrochloride salt for stability and solubility. The following table summarizes its key chemical and physical properties.

PropertyThis compound (Hydrochloride)This compound (Free Base)
CAS Number 61361-33-9[1][2][3][4][5]96705-18-9[2][5]
Molecular Formula C₁₉H₂₀D₄N₂ • HCl[1] or C₁₉H₂₁D₄ClN₂[4]C₁₉H₂₀N₂D₄[6]
Molecular Weight 320.9 g/mol [1][7] or 320.89 g/mol [4]284.44 g/mol [6]
Synonyms Melipramine-d4, Imipramine-2,4,6,8-d4 Hydrochloride[1][2]3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine-D4[6]
Primary Application Internal standard for GC- or LC-MS quantification of Imipramine[1][8].Not applicable

Mechanism of Action of Parent Compound: Imipramine

This compound serves as an analytical tool; its biological activity is not its intended function. The relevant biological context is that of the parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) from the synaptic cleft by blocking their respective transporters, NET and SERT[3][7]. This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission[3]. Additionally, Imipramine exhibits antagonistic effects at several other receptors, which contribute to its therapeutic profile and side effects, including histamine (B1213489) H1, muscarinic cholinergic, and alpha-1 adrenergic receptors[7][9].

Imipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake SERT Serotonin Transporter (SERT) FiveHT_cleft Increased 5-HT NE_cleft Increased NE FiveHT Serotonin (5-HT) FiveHT->SERT Reuptake Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits H1_R H1 Receptor Imipramine->H1_R Antagonizes M1_R M1 Receptor Imipramine->M1_R Antagonizes Alpha1_R α1 Receptor Imipramine->Alpha1_R Antagonizes Postsynaptic_R Postsynaptic Receptors NE_cleft->Postsynaptic_R FiveHT_cleft->Postsynaptic_R Response Therapeutic Effect (Antidepressant Action) Postsynaptic_R->Response Side_Effects Side Effects (Sedation, Anticholinergic) H1_R->Side_Effects M1_R->Side_Effects Alpha1_R->Side_Effects

Caption: Mechanism of action of Imipramine.

Experimental Protocols: Quantification of Imipramine

This compound is the preferred internal standard for bioanalytical methods due to its chemical similarity to the analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation by a mass spectrometer. Below is a representative protocol synthesized from common methodologies for the quantification of Imipramine in plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in plasma analysis[6][10].

  • Step 1: Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add a specific volume (e.g., 60 µL) of the internal standard working solution (this compound in methanol) to each tube[10].

  • Step 3: Add 240 µL of a protein precipitant solution (e.g., a 9:1 mixture of acetonitrile (B52724) and methanol) to induce protein precipitation[10].

  • Step 4: Vortex the mixture vigorously for approximately 10 minutes to ensure complete mixing and protein denaturation[10].

  • Step 5: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins[10].

  • Step 6: Carefully transfer a portion of the clear supernatant (e.g., 50 µL) to a new tube or vial and dilute with an aqueous solution (e.g., 150 µL of distilled water) to ensure compatibility with the mobile phase[10].

  • Step 7: Inject a small volume (e.g., 5 µL) of the final solution into the LC-MS/MS system for analysis[10].

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate Imipramine and this compound from other matrix components.

  • Analytical Column: A reverse-phase C18 column is commonly used (e.g., Poroshell 120 EC-C18, 3.0 mm x 50 mm, 2.7 µm)[10].

  • Mobile Phase A: 0.1% Formic acid in water (often containing a salt like 2 mM ammonium (B1175870) acetate)[10].

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile[10].

  • Flow Rate: A typical flow rate is 0.45 mL/min[10].

  • Gradient Elution: A gradient is used to ensure efficient separation and elution. For example:

    • Start at 20% B.

    • Increase linearly to 65% B over 1.8 minutes.

    • Increase to 75% B at 2.2 minutes.

    • Return to initial conditions and re-equilibrate the column[8].

  • Column Temperature: Maintained at a constant temperature, such as 50°C, for reproducibility[8].

Mass Spectrometry (MS) Conditions

The mass spectrometer detects and quantifies the analyte and internal standard.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for basic compounds like Imipramine[10].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions[5].

    • Imipramine Transition: The precursor ion (M+H)⁺ is m/z 281.3. A common product ion is m/z 86.2.

    • This compound Transition: The precursor ion (M+H)⁺ is m/z 285.3. The corresponding product ion is m/z 90.2.

  • Instrument Parameters: Source-dependent parameters like gas temperature (350°C), nebulizer pressure (50 psi), and capillary voltage (4000 V) must be optimized for the specific instrument[8].

Bioanalytical Workflow Using this compound

The following diagram illustrates the logical workflow for a typical quantitative bioanalysis study employing this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Biological Sample (Plasma, Urine, etc.) Spike Spike IS into all Samples, Calibrators, QCs Sample->Spike IS_Stock This compound Stock Solution IS_Work IS Working Solution IS_Stock->IS_Work Analyte_Stock Imipramine Stock Solution Cal_Curve Calibration Curve Standards Analyte_Stock->Cal_Curve QC_Samples Quality Control (QC) Samples Analyte_Stock->QC_Samples IS_Work->Spike Cal_Curve->Spike QC_Samples->Spike Extract Perform Extraction (e.g., Protein Precipitation) Spike->Extract Final_Extract Prepare Final Extract for Injection Extract->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS MRM Acquire Data using MRM (Analyte & IS Transitions) LCMS->MRM Integrate Integrate Peak Areas (Analyte & IS) MRM->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Plot Plot Calibration Curve (Ratio vs. Concentration) Ratio->Plot Quantify Quantify Unknown Samples using Regression Plot->Quantify Report Report Final Concentrations Quantify->Report

Caption: Workflow for quantification using an internal standard.

References

The Preclinical Profile of Imipramine-d4: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available preclinical research on Imipramine-d4, a deuterated form of the tricyclic antidepressant imipramine (B1671792). The introduction of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules can alter their metabolic fate, potentially leading to improved pharmacokinetic properties. This document summarizes the key findings from preclinical studies, details the experimental methodologies employed, and visualizes the workflows and metabolic pathways involved.

Pharmacokinetic Profile in Preclinical Models

The primary investigation into the preclinical pharmacokinetics of deuterated imipramine was conducted by Taylor et al. (1983) in rats. This pivotal study compared the pharmacokinetic parameters of imipramine and its deuterated analogs, including a version with deuterium substitution on the N-methyl group (a key site of metabolism), which is analogous to commercially available this compound. The study revealed a significant "deuterium isotope effect" on the metabolism of imipramine.[1]

Deuteration at the N-methyl position led to a slower rate of N-demethylation, a primary metabolic pathway for imipramine. This resulted in a reduced systemic clearance and a longer biological half-life. Consequently, when administered orally, the bioavailability of the deuterated compound was enhanced compared to its non-deuterated counterpart.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of N-CD3-imipramine (analogous to this compound) compared to unlabeled imipramine in rats following oral administration, as reported by Taylor et al. (1983).

ParameterUnlabeled ImipramineN-CD3-Imipramine% Change
Peak Plasma Concentration (Cmax) 28 ± 4 ng/ml45 ± 7 ng/ml+60.7%
Time to Peak Concentration (Tmax) 2.0 ± 0.5 h2.5 ± 0.6 h+25%
Area Under the Curve (AUC) 85 ± 12 ng·h/ml155 ± 25 ng·h/ml+82.4%
Elimination Half-life (t1/2) 3.5 ± 0.6 h5.1 ± 0.8 h+45.7%
Systemic Clearance (Cl) 2.9 ± 0.4 l/h/kg1.6 ± 0.3 l/h/kg-44.8%

Data presented as mean ± S.E.M.

Experimental Protocols

Animal Model and Drug Administration

The pharmacokinetic studies were conducted in male Wistar rats.[1] The animals were administered either unlabeled imipramine or its deuterated analogs orally at a dose of 10 mg/kg.[1]

Sample Collection and Analysis

Blood samples were collected at various time points post-administration. Plasma concentrations of imipramine and its metabolites were determined using gas chromatography-mass spectrometry (GC-MS).[1] This analytical technique is a common and robust method for the quantification of drugs and their metabolites in biological matrices.

The general workflow for such a pharmacokinetic study is outlined below:

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_model Wistar Rats drug_admin Oral Administration (10 mg/kg) Imipramine or this compound animal_model->drug_admin blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep extraction Liquid-Liquid Extraction plasma_sep->extraction analysis GC-MS Analysis extraction->analysis data_processing Pharmacokinetic Modeling analysis->data_processing results Determination of Cmax, Tmax, AUC, t1/2, Cl data_processing->results

Figure 1: General workflow for a preclinical pharmacokinetic study.

Metabolic Pathways and the Deuterium Effect

Imipramine is primarily metabolized in the liver via two main pathways: N-demethylation to its active metabolite, desipramine (B1205290), and aromatic hydroxylation.[1][2] The substitution of hydrogen with deuterium at the N-methyl group strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond. This increased bond strength makes the cleavage of this bond, which is the rate-limiting step in N-demethylation, more difficult. This phenomenon is known as the kinetic isotope effect.

The study by Taylor et al. (1983) demonstrated that deuteration of the N-methyl group significantly inhibited N-demethylation, while aromatic hydroxylation remained largely unaffected.[1] This selective metabolic blockade is responsible for the observed changes in the pharmacokinetic profile of this compound.

G cluster_imipramine Imipramine Metabolism cluster_metabolites Primary Metabolites imipramine Imipramine desipramine Desipramine imipramine->desipramine N-Demethylation (CYP1A2, CYP3A4, CYP2C19) hydroxy_imipramine 2-Hydroxyimipramine imipramine->hydroxy_imipramine Aromatic Hydroxylation (CYP2D6) imipramine_d4 This compound (N-CD3) imipramine_d4->desipramine Inhibited N-Demethylation (Kinetic Isotope Effect) imipramine_d4->hydroxy_imipramine Aromatic Hydroxylation (Unaffected)

Figure 2: Metabolic pathways of Imipramine and the effect of deuteration.

Use as an Internal Standard in Preclinical Research

Beyond its potential as a therapeutic agent with modified pharmacokinetics, this compound is widely used as an internal standard in the quantitative analysis of imipramine and its metabolites in biological samples.[3] In analytical methods such as GC-MS and liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog is added to the sample at an early stage of processing.

Because this compound is chemically identical to imipramine but has a different mass, it co-elutes with the analyte during chromatography and experiences similar extraction efficiencies and ionization suppression in the mass spectrometer. This allows for accurate quantification of the unlabeled drug by correcting for any sample loss or variability during the analytical procedure.

The general workflow for using this compound as an internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification sample Biological Sample (e.g., Plasma, Brain Tissue) add_is Spike with this compound (Internal Standard) sample->add_is extraction Extraction of Analytes add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms detection Separate Detection of Imipramine and this compound (Based on Mass Difference) lc_ms->detection ratio Calculate Peak Area Ratio (Imipramine / this compound) detection->ratio calibration Quantify Imipramine Concentration using Calibration Curve ratio->calibration

Figure 3: Workflow for the use of this compound as an internal standard.

Conclusion and Future Directions

The preclinical research on this compound, primarily from the foundational study by Taylor et al. (1983), demonstrates a clear and significant deuterium isotope effect that favorably alters its pharmacokinetic profile in rats. The slower metabolism leads to increased bioavailability and a longer half-life. While these findings suggest that this compound could have therapeutic advantages over its non-deuterated parent compound, such as less frequent dosing and more consistent plasma levels, a comprehensive preclinical package is currently lacking in the public domain.

Future preclinical research should focus on:

  • Pharmacodynamic Studies: Investigating whether the altered pharmacokinetics of this compound translate to enhanced efficacy or a different side-effect profile in animal models of depression and other relevant conditions.

  • Toxicology Studies: Conducting thorough safety and toxicology assessments to ensure that the altered metabolism and potentially higher exposure do not lead to unforeseen adverse effects.

  • Metabolite Profiling: A more detailed characterization of the full metabolite profile of this compound to identify any unique metabolites that may be formed.

In its current state, the primary application of this compound in preclinical research is as a valuable tool—an internal standard—for the accurate quantification of imipramine. The potential for its development as a therapeutic agent with improved properties remains an area ripe for further investigation.

References

Understanding the Isotopic Purity of Imipramine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Imipramine-d4, a deuterated analog of the tricyclic antidepressant Imipramine (B1671792). This document is intended to be a vital resource for professionals in research and drug development who utilize this compound as an internal standard in quantitative bioanalytical studies, metabolic research, and clinical mass spectrometry.[1][2][3]

This compound is a stable isotope-labeled compound that enhances the accuracy of mass spectrometry and liquid chromatography by enabling precise quantification of Imipramine in biological samples.[3] The deuterium (B1214612) labeling at specific positions on the molecule allows it to be distinguished from the unlabeled drug, making it an ideal internal standard for pharmacokinetic and therapeutic drug monitoring studies.[2][3]

Data Presentation: Quantitative Analysis of this compound

The chemical and isotopic purity of this compound are critical parameters that ensure its reliability as an internal standard. The following tables summarize the key specifications and a representative isotopic distribution for this compound hydrochloride, specifically the 2,4,6,8-D₄ variant.

Table 1: General Specifications of this compound Hydrochloride

ParameterSpecificationAnalytical Method
Chemical Purity≥98%[1]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity≥97% Deuterated Forms (d1-d4)[1]Mass Spectrometry (MS)
Molecular FormulaC₁₉H₂₀D₄N₂·HCl[1]-
Molecular Weight320.89 g/mol [1]-
Labeled CAS Number61361-33-9[1]-
Unlabeled CAS Number113-52-0[1]-

Table 2: Representative Isotopic Distribution of this compound

Note: The data presented in this table is a representative example based on typical isotopic purity for deuterated standards and may vary between different batches and suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

IsotopologueMass ShiftRelative Abundance (%)
d0 (Unlabeled)+0< 0.5
d1+1< 1.0
d2+2< 1.5
d3+3< 2.0
d4 (Fully Labeled)+4> 95.0

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds.[4]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Scan Mode: Full scan from m/z 100 to 400.

      • Data Analysis: Extract the ion chromatograms for the unlabeled Imipramine (m/z 281.20) and the deuterated this compound (m/z 285.22). Integrate the peak areas for each isotopologue (d0 to d4) to calculate their relative abundances.

G Workflow for Isotopic Purity Analysis by Mass Spectrometry cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in Methanol prep2 Dilute to Working Concentration prep1->prep2 lc Inject into LC-MS System prep2->lc ms Acquire Full Scan Mass Spectra (Positive ESI) lc->ms extract Extract Ion Chromatograms for d0-d4 ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundances integrate->calculate report report calculate->report Report Isotopic Distribution

Isotopic Purity Analysis Workflow by Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the positions of the deuterium labels and can provide an independent measure of isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) for ¹H NMR and a non-deuterated solvent (e.g., Chloroform) for ²H NMR.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • The absence or significant reduction of signals in the aromatic region corresponding to the 2, 4, 6, and 8 positions of the dibenzazepine (B1670418) ring confirms the location of the deuterium labels.

    • Integration of any residual proton signals at these positions can be used to estimate the level of deuteration.

  • ²H NMR Analysis:

    • Acquire a ²H (Deuterium) NMR spectrum.

    • The presence of signals in the aromatic region confirms the incorporation of deuterium at these sites.

G Workflow for Structural Confirmation by NMR Spectroscopy cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep_h1 Dissolve in CDCl3 for 1H NMR acquire_h1 Acquire 1H NMR Spectrum prep_h1->acquire_h1 prep_h2 Dissolve in CHCl3 for 2H NMR acquire_h2 Acquire 2H NMR Spectrum prep_h2->acquire_h2 interpret_h1 Confirm Signal Reduction at Labeled Positions acquire_h1->interpret_h1 interpret_h2 Confirm Presence of Deuterium Signals acquire_h2->interpret_h2 confirm_structure Confirm Structure and Labeling Sites interpret_h1->confirm_structure interpret_h2->confirm_structure report report confirm_structure->report Confirm Deuteration Sites

Structural Confirmation Workflow by NMR Spectroscopy

Signaling Pathways of Imipramine

Imipramine's therapeutic effects and its applications in research are rooted in its interaction with specific biological pathways.

Inhibition of Serotonin (B10506) and Norepinephrine (B1679862) Reuptake

The primary mechanism of action of Imipramine as an antidepressant is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.[5] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

G Imipramine's Mechanism of Action on Neurotransmitter Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_synthesis Serotonin (5-HT) & Norepinephrine (NE) Synthesis NT_release Neurotransmitter Release NT_synthesis->NT_release NT_synapse Increased 5-HT & NE Concentration NT_release->NT_synapse SERT SERT NET NET NT_synapse->SERT NT_synapse->NET Receptors Postsynaptic Receptors NT_synapse->Receptors Signal Enhanced Neurotransmission Receptors->Signal Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits

Imipramine's Inhibition of SERT and NET
Effects on Cell Cycle and DNA Repair Pathways

Recent research has shown that Imipramine can inhibit the growth of cancer cells by inducing cell cycle arrest and blocking DNA repair mechanisms.[6][7][8] This involves the modulation of key proteins in these pathways.

G Imipramine's Effect on Cell Cycle and DNA Repair cluster_cell_cycle Cell Cycle Progression cluster_dna_repair DNA Repair cluster_inhibitors Imipramine's Effect on Cell Cycle and DNA Repair Imipramine Imipramine ATR ATR Imipramine->ATR Inhibits BRCA1 BRCA1 Imipramine->BRCA1 Inhibits RAD51 RAD51 Imipramine->RAD51 Inhibits DNA_PKcs DNA-PKcs Imipramine->DNA_PKcs Inhibits p15 p15 Imipramine->p15 Increases p21 p21 Imipramine->p21 Increases p27 p27 Imipramine->p27 Increases CDK4_6 CDK4/6 E2F E2F Activity CDK4_6->E2F CDK2 CDK2 CDK2->E2F G1_S G1/S Phase Transition E2F->G1_S Cell_Growth Cell_Growth G1_S->Cell_Growth Promotes Repair_pathway DNA Repair Pathways ATR->Repair_pathway BRCA1->Repair_pathway RAD51->Repair_pathway DNA_PKcs->Repair_pathway Cell_Survival Cell_Survival Repair_pathway->Cell_Survival Promotes p15->CDK4_6 Inhibit p15->CDK2 Inhibit p21->CDK4_6 Inhibit p21->CDK2 Inhibit p27->CDK4_6 Inhibit p27->CDK2 Inhibit

Imipramine's Modulation of Cell Cycle and DNA Repair

References

Methodological & Application

Application Note: Quantitative Analysis of Imipramine using Imipramine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine (B1671792) is a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorders and anxiety.[1][2] Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity, especially for drugs like TCAs with narrow therapeutic indices.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[3]

For robust and reliable quantification by LC-MS, the use of a stable isotope-labeled internal standard is paramount.[4] Imipramine-d4, a deuterated analog of imipramine, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout sample preparation and analysis.[4] This co-elution compensates for variations in sample extraction, matrix effects, and ionization efficiency, a principle known as isotope dilution mass spectrometry.[4] This application note provides a detailed protocol for the quantification of imipramine in biological matrices using this compound as an internal standard.

Experimental Workflow

The general workflow for the analysis involves spiking the biological sample with the this compound internal standard, followed by sample preparation to remove interfering substances, and subsequent analysis by an LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Biological Sample (e.g., Plasma, Serum) Spike 2. Spike with This compound (IS) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Transfer Supernatant & Dilute Centrifuge->Supernatant LC 6. Chromatographic Separation (UPLC/HPLC) Supernatant->LC MS 7. Mass Spectrometric Detection (MS/MS) LC->MS Data 8. Data Processing (Analyte/IS Ratio) MS->Data G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin (Increased) NET NET Norepinephrine Norepinephrine (Increased) Imipramine Imipramine Imipramine->SERT blocks Imipramine->NET blocks Receptors Receptors Serotonin->Receptors Norepinephrine->Receptors Signaling Downstream Signaling Receptors->Signaling CREB CREB Activation Signaling->CREB Effect Therapeutic Effect CREB->Effect

References

Application Notes and Protocols for Imipramine-d4 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Imipramine-d4 in plasma for quantitative analysis. The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Imipramine (B1671792) is a tricyclic antidepressant that is extensively metabolized in the body. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification of imipramine in biological matrices like plasma by correcting for variations during sample preparation and analysis. The choice of sample preparation technique depends on factors such as required sensitivity, sample throughput, and available instrumentation. This guide outlines three common and effective methods for the extraction of imipramine and its deuterated analog from plasma.

Quantitative Data Summary

The following table summarizes the quantitative performance data associated with different sample preparation techniques for imipramine analysis, which is directly applicable to this compound as an internal standard.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Generally lower due to potential ion suppression85 ± 5%[1][2]>87%[3]
Limit of Quantification (LOQ) 5.0 ng/mL[4]3 ng/mL[1][2]1.2 - 5.8 µg/L (for various TCAs)[3]
Linearity Range 5.0 - 1000.0 ng/mL[4]3 - 40 ng/mL[1][2]20 - 500 µg/L (for various TCAs)[3]
Sample Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Cleanliness of Extract LowerModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput applications. It involves the addition of a water-miscible organic solvent to the plasma sample to precipitate proteins.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[5]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 12,300 x g for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_acn 2. Add Acetonitrile (300 µL) plasma->add_acn vortex 3. Vortex (3 min) add_acn->vortex centrifuge 4. Centrifuge (12,300 x g, 5 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Plasma sample containing this compound

  • Hexane/isoamyl alcohol mixture (98:2, v/v)[1][2]

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.25 M Hydrochloric Acid (HCl)[2]

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 1 mL of the plasma sample into a glass test tube.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 5 mL of the hexane/isoamyl alcohol (98:2) extraction solvent.[1][2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 7000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Transfer the upper organic layer to a clean test tube.

  • Repeat the extraction (steps 3-6) with another 4 mL of the extraction solvent and combine the organic layers.[2]

  • Evaporate the combined organic extract to about 1 mL under a gentle stream of nitrogen.[2]

  • Add 100 µL of 0.25 M HCl for back-extraction.[2]

  • Vortex for 3 minutes and centrifuge at 7000 rpm for 5 minutes.[2]

  • Discard the upper organic layer and inject an aliquot of the acidic aqueous layer into the analytical instrument.[2]

LLE_Workflow plasma 1. Plasma Sample (1 mL) basify 2. Add NaOH plasma->basify add_solvent 3. Add Hexane/Isoamyl Alcohol basify->add_solvent vortex1 4. Vortex & Centrifuge add_solvent->vortex1 transfer_org 5. Collect Organic Layer vortex1->transfer_org repeat_ext 6. Repeat Extraction transfer_org->repeat_ext evaporate 7. Evaporate under N2 repeat_ext->evaporate back_extract 8. Back-extract with HCl evaporate->back_extract vortex2 9. Vortex & Centrifuge back_extract->vortex2 collect_aq 10. Collect Aqueous Layer vortex2->collect_aq analysis 11. LC-MS/MS Analysis collect_aq->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for concentration of the analyte, leading to higher sensitivity. This protocol is based on the use of a mixed-mode cation exchange cartridge.

Materials:

  • Plasma sample containing this compound

  • SPE cartridges (e.g., Oasis HLB or Bond-Elut TCA)[3][6]

  • SPE manifold (vacuum or positive pressure)

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • 5% Ammonia (B1221849) in Methanol

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_spe SPE Cartridge conditioning 1. Condition (MeOH, H2O) loading 2. Load Sample conditioning->loading washing 3. Wash (H2O, MeOH) loading->washing drying 4. Dry Cartridge washing->drying elution 5. Elute (5% NH3 in MeOH) drying->elution evaporation 6. Evaporate & Reconstitute elution->evaporation analysis 7. LC-MS/MS Analysis evaporation->analysis

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Imipramine using Imipramine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine (B1671792) is a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorder.[1] Therapeutic Drug Monitoring (TDM) of imipramine is crucial for optimizing clinical outcomes due to its narrow therapeutic index, significant interindividual pharmacokinetic variability, and the presence of an active metabolite, desipramine (B1205290).[2] TDM helps in maintaining plasma concentrations within the therapeutic range, thereby minimizing the risk of toxicity while ensuring efficacy.[1] Imipramine-d4, a deuterium-labeled analog of imipramine, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its use significantly improves the accuracy and precision of the assay by compensating for variations in sample preparation and instrument response.[3]

These application notes provide a detailed protocol for the determination of imipramine and its active metabolite, desipramine, in human plasma using this compound as an internal standard.

Principle of the Method

This method utilizes LC-MS/MS for the simultaneous quantification of imipramine and desipramine in human plasma. Plasma samples are first subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove proteins and other interfering substances. This compound is added to the plasma samples as an internal standard to account for any loss of analytes during sample processing and analysis. The extracted samples are then injected into an LC-MS/MS system. The analytes and the internal standard are separated chromatographically and subsequently detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from samples with known concentrations of the analytes.

Apparatus and Materials

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Autosampler vials

  • HPLC columns (e.g., C18 column)

  • Solvents (HPLC grade methanol (B129727), acetonitrile (B52724), water)

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

  • Imipramine hydrochloride (analytical standard)

  • Desipramine hydrochloride (analytical standard)

  • This compound (internal standard)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Imipramine and Desipramine Stock Solutions (100 µg/mL): Accurately weigh and dissolve an appropriate amount of imipramine hydrochloride and desipramine hydrochloride in methanol to obtain a final concentration of 100 µg/mL for each.

  • This compound Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of methanol and water to desired concentrations for spiking into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Imipramine: m/z 281.2 → 86.1

    • Desipramine: m/z 267.2 → 72.1

    • This compound: m/z 285.2 → 90.1

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from various studies on the LC-MS/MS analysis of imipramine and desipramine.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Imipramine 5.0 - 1000.05.0[4][5]
2.5 - 9002.5[6]
12 - 750Not Specified[7]
Desipramine 5.0 - 250.05.0[4][5]
2.5 - 9002.5[6]
12 - 750Not Specified[7]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Imipramine 404.723.38
1202.916.15
Low QC2.2 - 3.62.6 - 5.0[4][5]
Desipramine 401.630.38
1201.193.35
Low QC1.7 - 4.22.0 - 8.4[4][5]

Table 2: Precision

AnalyteConcentration (ng/mL)Accuracy (%)Reference
Imipramine 40103.58
120103.34
Low, Mid, High QC93.6 - 106.6[4][5]
Desipramine 40105.33
120100.17
Low, Mid, High QC94.1 - 106.4[4][5]

Table 3: Accuracy

AnalyteRecovery (%)Reference
Imipramine 96.0 - 97.6[4][5]
Desipramine 87.0 - 99.5[4][5]

Table 4: Recovery

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for the LC-MS/MS analysis of imipramine.

Imipramine Signaling Pathway

G imipramine Imipramine reuptake_inhibition Inhibition of Serotonin & Norepinephrine Reuptake imipramine->reuptake_inhibition neurotransmitter_increase Increased Synaptic Neurotransmitters reuptake_inhibition->neurotransmitter_increase downstream_signaling Downstream Signaling Cascades neurotransmitter_increase->downstream_signaling creb_phosphorylation CREB Phosphorylation downstream_signaling->creb_phosphorylation bdnf_expression Increased BDNF Expression creb_phosphorylation->bdnf_expression neuronal_effects Antidepressant Effects (Neurogenesis, Synaptic Plasticity) bdnf_expression->neuronal_effects

Caption: Imipramine's signaling cascade leading to antidepressant effects.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of imipramine and its active metabolite, desipramine, in human plasma. The detailed protocol and validation data presented herein offer a comprehensive guide for researchers and clinicians involved in the TDM of imipramine, ultimately contributing to improved patient care and therapeutic outcomes.

References

Application Notes: Imipramine-d4 for Bioequivalence Studies of Imipramine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imipramine (B1671792) is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety disorders.[1] To ensure therapeutic interchangeability between a generic imipramine formulation and a reference product, regulatory agencies require bioequivalence (BE) studies.[2] These studies rely on the accurate quantification of imipramine in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Imipramine-d4, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] this compound is a deuterated analog of imipramine, making it chemically and physically almost identical to the analyte.[3] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects, which leads to highly accurate and reliable data essential for pharmacokinetic and BE studies.[5][6]

Principle of Use

The fundamental advantage of using this compound as an internal standard (IS) lies in its co-elution with the unlabeled imipramine during chromatographic separation.[6] Because it is chemically identical, it experiences the same potential for loss during sample preparation and the same degree of ion suppression or enhancement (matrix effects) during mass spectrometric detection.[5][6] Since a known amount of this compound is added to every sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response remains constant, even if the absolute responses fluctuate. This normalization is critical for achieving the precision and accuracy required for regulatory submissions of bioequivalence data.[7]

Metabolism and Pharmacokinetics

Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][9] The two main metabolic pathways are demethylation to its major active metabolite, desipramine, (mediated primarily by CYP2C19) and hydroxylation (mediated by CYP2D6).[8][10] These metabolites can also be pharmacologically active and are further metabolized, often through glucuronide conjugation, before excretion.[9][11] Genetic variations in CYP enzymes can lead to significant inter-individual differences in imipramine metabolism and plasma concentrations.[8][10]

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19 (Demethylation) HydroxyImipramine 2-Hydroxyimipramine Imipramine->HydroxyImipramine CYP2D6 (Hydroxylation) HydroxyDesipramine 2-Hydroxydesipramine Desipramine->HydroxyDesipramine CYP2D6 (Hydroxylation) Conjugates Glucuronide Conjugates HydroxyImipramine->Conjugates HydroxyDesipramine->Conjugates

Caption: Metabolic pathway of imipramine.

Table 1: Pharmacokinetic Parameters of Imipramine and Desipramine

ParameterImipramineDesipramine (Active Metabolite)
Bioavailability 22-77% (high first-pass metabolism)[1][9]-
Half-life (t½) 6-20 hours[8][12]Longer than imipramine[13]
Time to Peak Plasma (Tmax) 2-3 hours[8][12]-
Volume of Distribution (Vd) 650-1100 L[9]-
Clearance (CL) 0.8-1.5 L/min[9]Reduced in poor metabolizers[8]
Protein Binding ~60-96%[8]-
Accumulation Varies among individuals[9]More extensive than imipramine[11]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for imipramine formulations is conducted as a single-dose, two-treatment, two-period crossover study under fasting conditions.[14][15] Healthy volunteers are randomly assigned to receive either the test or reference formulation in the first period, followed by a washout period of at least two weeks before receiving the other formulation in the second period.[12]

cluster_0 Period 1 cluster_1 Period 2 Group1_P1 Group 1 receives Test Formulation Washout Washout Period (e.g., 2 weeks) Group1_P1->Washout Randomized Subjects Group2_P1 Group 2 receives Reference Formulation Group2_P1->Washout Randomized Subjects Group1_P2 Group 1 receives Reference Formulation Group2_P2 Group 2 receives Test Formulation Washout->Group1_P2 Crossover Washout->Group2_P2 Crossover

Caption: Crossover design for a bioequivalence study.

Analytical Methodology: LC-MS/MS

The quantification of imipramine in plasma is most reliably achieved using a validated LC-MS/MS method.[16][17]

Overall Workflow

The analytical process involves spiking plasma samples with the this compound internal standard, extracting the analyte and standard, separating them using liquid chromatography, and detecting them with a tandem mass spectrometer.

Plasma Plasma Sample (Calibrator, QC, or Study Sample) Spike Spike with This compound (IS) Plasma->Spike Prepare Sample Preparation (e.g., LLE, SPE, or Protein Precipitation) Spike->Prepare LC LC Separation (C18 Column) Prepare->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio vs. Conc.) MS->Data

Caption: Bioanalytical workflow for imipramine quantification.

Sample Preparation Protocols

An efficient extraction is crucial for removing interferences from the biological matrix. Below are protocols for three common techniques.

Protocol A: Liquid-Liquid Extraction (LLE) [8][12]

  • Pipette 1.0 mL of plasma sample (calibrator, quality control, or unknown) into a clean centrifuge tube.

  • Add a precise volume of this compound internal standard solution.

  • Add 1.0 mL of a basic solution (e.g., 1M NaOH) and vortex for 30 seconds.[8]

  • Add 6.0 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 98:2 v/v) and vortex for 2 minutes.[8][12]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.[8]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume of the mobile phase for injection into the LC-MS/MS system.

Protocol B: Protein Precipitation (PPT) [16][18]

  • Pipette 50 µL of serum or plasma sample into a microcentrifuge tube.[16][18]

  • Add a precise volume of this compound internal standard solution.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[18]

  • Vortex the mixture vigorously for 3 minutes.[18]

  • Centrifuge at high speed (e.g., 16,100 g) for 5 minutes.[18]

  • Transfer the supernatant to a clean tube or 96-well plate for analysis. A dilution with water may be required before injection.[18]

Protocol C: Solid-Phase Extraction (SPE) [19]

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.

  • Add a precise volume of this compound internal standard to 0.5 mL of plasma sample.[19]

  • Add 2 mL of a suitable buffer (e.g., 0.1M phosphate (B84403) buffer, pH 6) and vortex.[19]

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a solvent (e.g., water, methanol) to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of isopropanol, dichloromethane, and ammonium (B1175870) hydroxide).[19]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Table 2: Example LC-MS/MS Method Parameters

ParameterTypical Condition
LC System UHPLC or HPLC System[12][16]
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18)[12][16]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[16][20]
Flow Rate 0.2 - 1.0 mL/min[21]
Column Temp 40 - 50°C[20][21]
MS System Triple Quadrupole Mass Spectrometer[18]
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Imipramine) Specific precursor/product ion pair (e.g., m/z 281.2 > 86.1)[18]
MRM Transition (this compound) Specific precursor/product ion pair (e.g., m/z 285.2 > 90.1)

Note: MRM transitions must be optimized in the laboratory.

Calibration and Quantification

A calibration curve is constructed by analyzing a series of blank plasma samples spiked with known concentrations of imipramine and a constant concentration of this compound.[12] The curve is generated by plotting the peak area ratio of imipramine to this compound against the nominal concentration of imipramine.[8] A linear regression model, often with a weighting factor (e.g., 1/x²), is used to fit the data.[16] The concentration of imipramine in the study samples is then interpolated from this curve.

Data Analysis and Bioequivalence Assessment

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[14]

Table 3: Bioequivalence Acceptance Criteria

ParameterStatistical MethodAcceptance Limit
AUC (0-t and 0-∞) 90% Confidence Interval of the geometric mean ratio (Test/Reference)Must be within 80.00% - 125.00%[14]
Cmax 90% Confidence Interval of the geometric mean ratio (Test/Reference)Must be within 80.00% - 125.00%[14]

Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax data to assess the effects of formulation, period, sequence, and subject.[15] If the 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall entirely within the 80-125% range, the two formulations are considered bioequivalent.

References

Application Note: Simultaneous Quantification of Imipramine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imipramine (B1671792) is a tricyclic antidepressant primarily used to treat major depressive disorder. It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several active and inactive metabolites.[1][2][3] The primary active metabolite, desipramine (B1205290), is formed through N-demethylation, mainly by CYP2C19, CYP1A2, and CYP3A4.[1][4] Both imipramine and desipramine undergo hydroxylation by CYP2D6 to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine (B23142), respectively, which also exhibit pharmacological activity.[1][4] Given the contribution of these metabolites to the overall therapeutic and potential toxic effects, a sensitive and selective analytical method for the simultaneous quantification of imipramine and its key metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5]

This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of imipramine, desipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine in human plasma. The method utilizes Imipramine-d4 as an internal standard (IS) to ensure accuracy and precision.[6][7] Sample preparation is achieved through a straightforward protein precipitation procedure, and chromatographic separation is performed on a C18 reversed-phase column.

Metabolic Pathway of Imipramine

Imipramine is metabolized in the liver, leading to the formation of active and inactive metabolites. The major metabolic pathways include N-demethylation and hydroxylation.[1][2][3][8]

Imipramine Imipramine Desipramine Desipramine (Active) Imipramine->Desipramine N-demethylation (CYP2C19, 1A2, 3A4) Hydroxyimipramine 2-Hydroxyimipramine (Active) Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine (Active) Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantify Quantification Detection->Quantify Report Generate Report Quantify->Report

References

Application Note: High-Throughput Screening for Serotonin and Norepinephrine Transporter Inhibitors Using a Stable Isotope-Labeled Internal Standard with LC-MS/MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and high-throughput screening (HTS) assay for the identification and characterization of inhibitors of the human serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). The assay utilizes a cell-based neurotransmitter uptake model in a 96-well format, followed by rapid and sensitive quantification of the respective neurotransmitters (serotonin and norepinephrine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision in quantification, a deuterated stable isotope-labeled internal standard, Imipramine-d4, is employed. This methodology is ideal for primary and secondary screening campaigns in drug discovery programs targeting monoamine transporters.

Introduction

The serotonin transporter (SERT) and norepinephrine transporter (NET) are crucial membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin and norepinephrine from the synaptic cleft.[1] Inhibition of these transporters is a key mechanism of action for many antidepressant medications, including tricyclic antidepressants (TCAs) like imipramine (B1671792).[1] Consequently, SERT and NET are primary targets for the discovery of new therapeutics for depression, anxiety, and other neuropsychiatric disorders.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. While fluorescence-based assays are common for HTS of transporter activity, they can be prone to interference from colored or fluorescent compounds. LC-MS/MS offers superior selectivity and sensitivity for the direct measurement of neurotransmitter uptake. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for correcting for variability in sample preparation and matrix effects during LC-MS/MS analysis. This compound, a deuterated analog of the well-characterized SERT and NET inhibitor imipramine, serves as an ideal internal standard for this application.

This application note provides a detailed protocol for a cell-based HTS assay to identify novel SERT and NET inhibitors, employing this compound for reliable quantification of neurotransmitter uptake via LC-MS/MS.

Signaling Pathway of Imipramine Action

Imipramine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission initiates a cascade of downstream signaling events. A key pathway involves the activation of G-protein coupled receptors, leading to the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes, including Brain-Derived Neurotrophic Factor (BDNF).[3][4] BDNF plays a critical role in neuronal survival, plasticity, and neurogenesis, which are thought to contribute to the long-term therapeutic effects of antidepressants.[3][4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Imipramine Imipramine SERT SERT Imipramine->SERT Inhibits NET NET Imipramine->NET Inhibits Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Reuptake Norepinephrine_vesicle Norepinephrine Vesicle NET->Norepinephrine_vesicle Reuptake Serotonin_reuptake Serotonin Reuptake Norepinephrine_reuptake Norepinephrine Reuptake Serotonin Serotonin GPCR GPCR Serotonin->GPCR Norepinephrine Norepinephrine Norepinephrine->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to BDNF_gene BDNF Gene pCREB->BDNF_gene Activates Transcription of BDNF BDNF BDNF_gene->BDNF Neuronal_survival Neuronal Survival & Plasticity BDNF->Neuronal_survival

Caption: Signaling pathway of Imipramine action.

Experimental Protocols

Cell Culture and Plating

Cell Lines:

  • HEK293 cells stably expressing human SERT (hSERT)

  • HEK293 cells stably expressing human NET (hNET)

Culture Medium:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 500 µg/mL Geneticin (G418) for selection

Protocol:

  • Culture hSERT and hNET expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • For the HTS assay, harvest cells using trypsin-EDTA and resuspend in assay medium (DMEM without phenol (B47542) red).

  • Seed the cells in a 96-well cell culture plate at a density of 40,000-60,000 cells per well in a volume of 100 µL.

  • Incubate the plates overnight (18-24 hours) to allow for cell adherence and formation of a confluent monolayer.

Compound Treatment and Neurotransmitter Uptake Assay

Materials:

  • Test compounds (dissolved in 100% DMSO)

  • Imipramine (positive control)

  • Serotonin (for SERT assay)

  • Norepinephrine (for NET assay)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

Protocol:

  • Prepare compound source plates by performing serial dilutions of test compounds in 100% DMSO.

  • On the day of the assay, prepare intermediate compound plates by diluting the compounds in Assay Buffer to 2X the final desired concentration. The final DMSO concentration should be kept consistent across all wells (e.g., ≤ 0.5%).

  • Remove the culture medium from the 96-well cell plates and wash each well once with 100 µL of Assay Buffer.

  • Add 50 µL of the 2X compound dilutions (or positive/negative controls) to the appropriate wells.

  • Pre-incubate the plates at 37°C for 15-30 minutes.

  • Prepare a 2X solution of the respective neurotransmitter (serotonin for SERT cells, norepinephrine for NET cells) in Assay Buffer.

  • Initiate the uptake reaction by adding 50 µL of the 2X neurotransmitter solution to each well. The final volume in each well will be 100 µL.

  • Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.

  • Terminate the uptake by rapidly aspirating the solution from the wells and washing three times with 150 µL of ice-cold Assay Buffer.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • This compound internal standard solution (in methanol)

  • Lysis Buffer: Acetonitrile with 0.1% formic acid

  • 96-well collection plate

Protocol:

  • After the final wash, add 100 µL of ice-cold Lysis Buffer containing a fixed concentration of this compound to each well.

  • Incubate the plates on a shaker for 10 minutes at 4°C to ensure complete cell lysis and protein precipitation.

  • Centrifuge the 96-well plate at 4000 rpm for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Carefully transfer the supernatant (cell lysate) to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Serotonin: To be optimized (e.g., precursor ion m/z 177.1 -> product ion m/z 160.1)

    • Norepinephrine: To be optimized (e.g., precursor ion m/z 170.1 -> product ion m/z 152.1)

    • Imipramine: To be optimized (e.g., precursor ion m/z 281.2 -> product ion m/z 86.1)

    • This compound: To be optimized (e.g., precursor ion m/z 285.2 -> product ion m/z 90.1)

Experimental Workflow Diagram

cluster_workflow HTS Experimental Workflow plate_cells Plate hSERT or hNET cells in 96-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight wash_cells Wash cells with Assay Buffer incubate_overnight->wash_cells add_compounds Add test compounds and controls wash_cells->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_neurotransmitter Add Serotonin or Norepinephrine pre_incubate->add_neurotransmitter incubate_uptake Incubate for uptake at 37°C add_neurotransmitter->incubate_uptake terminate_wash Terminate uptake and wash incubate_uptake->terminate_wash cell_lysis Lyse cells with Acetonitrile + this compound terminate_wash->cell_lysis centrifuge Centrifuge plate cell_lysis->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant lc_ms_analysis LC-MS/MS Analysis transfer_supernatant->lc_ms_analysis data_analysis Data Analysis (IC50 determination) lc_ms_analysis->data_analysis

Caption: HTS experimental workflow diagram.

Data Presentation

Table 1: Potency of Imipramine in SERT and NET Uptake Assays
TransporterIC50 (nM)
hSERT 32
hNET 4.2

Data is representative and may vary depending on experimental conditions.

Table 2: Example LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Serotonin 177.1160.115
Norepinephrine 170.1152.112
Imipramine 281.286.125
This compound (IS) 285.290.125

These parameters are illustrative and require optimization for the specific instrument used.

Data Analysis

  • For each sample, calculate the peak area ratio of the analyte (serotonin or norepinephrine) to the internal standard (this compound).

  • The percent inhibition of neurotransmitter uptake for each test compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

    Where:

    • Ratio_sample is the peak area ratio in the presence of the test compound.

    • Ratio_min is the average peak area ratio of the positive control (e.g., high concentration of Imipramine).

    • Ratio_max is the average peak area ratio of the negative control (vehicle).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described cell-based HTS assay provides a reliable and accurate method for identifying and characterizing inhibitors of the serotonin and norepinephrine transporters. The use of LC-MS/MS for detection offers high sensitivity and selectivity, minimizing compound interference. The incorporation of this compound as a stable isotope-labeled internal standard ensures robust and precise quantification of neurotransmitter uptake, making this protocol well-suited for drug discovery campaigns targeting monoamine transporters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Imipramine-d4 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS analysis of Imipramine and its deuterated internal standard, Imipramine-d4. This resource provides researchers, scientists, and drug development professionals with practical guidance in a question-and-answer format to identify, understand, and mitigate matrix-related issues in their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis, and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Imipramine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][3][4] For this compound, which serves as a stable isotope-labeled internal standard (SIL-IS), matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the analytical method.[1] While this compound is designed to co-elute with Imipramine and experience similar matrix effects, thereby providing accurate quantification through ratio normalization, any differential matrix effects between the analyte and the internal standard can lead to erroneous results.[5]

Q2: What are the common causes of matrix effects in bioanalytical samples for Imipramine analysis?

A2: In complex biological matrices like plasma or serum, several endogenous and exogenous components can cause matrix effects. The most notorious culprits are phospholipids, which are major components of cell membranes and are often co-extracted with the analytes.[6] Other sources include salts, proteins, and other endogenous compounds.[7] These interfering substances can compete with Imipramine and this compound for ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[3][8]

Q3: How can I determine if my this compound LC-MS analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects. The most common is the post-extraction spike method, which compares the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[1][9] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[4] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if ion suppression or enhancement occurs at the retention time of co-eluting matrix components.[4]

Troubleshooting Guides

Issue 1: Poor reproducibility of the Imipramine/Imipramine-d4 peak area ratio.

This is a common indicator of inconsistent matrix effects across different samples.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent Sample Cleanup Review and optimize your sample preparation protocol to ensure consistent removal of matrix components.[10] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE).[11][10][12]
Differential Matrix Effects Even with co-elution, the analyte and internal standard might experience slightly different degrees of ion suppression or enhancement.[5] This can be due to the "isotope effect" causing a slight chromatographic shift. Evaluate the degree of co-elution by overlaying the chromatograms of Imipramine and this compound. If a slight separation is observed, consider adjusting the chromatographic conditions to achieve better overlap.[13]
Variable Phospholipid Content Phospholipid concentrations can vary between different lots of biological matrix. Implement a sample preparation method specifically designed to remove phospholipids.[11][6][12]
Issue 2: Low signal intensity for both Imipramine and this compound.

This often points to significant ion suppression.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Co-elution with Phospholipids Phospholipids are a primary cause of ion suppression in bioanalysis.[14][6] Incorporate a phospholipid removal step into your sample preparation workflow.[11][12]
Inefficient Sample Preparation Simple protein precipitation may not be sufficient to remove all interfering components.[6][10] Evaluate more selective sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][10]
Suboptimal Chromatographic Separation The analyte and internal standard may be co-eluting with a highly suppressive matrix component. Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate the analytes from the interfering peaks.[3][4]

Experimental Protocols

Protocol 1: Assessing Matrix Factor using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for Imipramine and this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Imipramine and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracted matrix with Imipramine and this compound at the same concentrations as Set A.[1][9]

    • Set C (Pre-Spiked Matrix): Spike Imipramine and this compound into the blank biological matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

      • The IS-Normalized MF should be close to 1 for accurate quantification.

Protocol 2: Phospholipid Removal using HybridSPE®

Objective: To reduce phospholipid-based matrix effects in plasma or serum samples.

Methodology:

  • Sample Preparation:

    • To the wells of a HybridSPE® plate, add your plasma/serum sample.

    • Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid) to the sample.

  • Mixing: Mix thoroughly to ensure protein precipitation.

  • Filtration/Centrifugation: Apply vacuum to the HybridSPE® plate to collect the filtrate or centrifuge the plate. The packed bed in the plate retains the precipitated proteins and phospholipids.

  • Analysis: The resulting filtrate is a much cleaner extract ready for LC-MS analysis.[12]

Visualizations

Below are diagrams illustrating key workflows and concepts in troubleshooting matrix effects.

MatrixEffectTroubleshooting cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_sample_prep_options Sample Prep Options cluster_chrom_options Chromatography Options start Poor Reproducibility or Low Signal Intensity assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me post_infusion Qualitative Check (Post-Column Infusion) start->post_infusion sample_prep Optimize Sample Preparation assess_me->sample_prep Matrix Effect > 15%? is_check Verify IS Co-elution assess_me->is_check IS-Normalized MF ≠ 1? chromatography Modify Chromatography post_infusion->chromatography Suppression at RT? lle LLE sample_prep->lle spe SPE sample_prep->spe phospholipid_removal Phospholipid Removal (e.g., HybridSPE) sample_prep->phospholipid_removal gradient Adjust Gradient chromatography->gradient column Change Column chromatography->column mobile_phase Alter Mobile Phase chromatography->mobile_phase end Re-evaluate Matrix Effect is_check->end phospholipid_removal->end mobile_phase->end

Caption: A workflow for identifying and mitigating matrix effects in LC-MS analysis.

PostExtractionSpike cluster_prep Sample Preparation cluster_calc Calculation cluster_interpretation Interpretation neat Set A: Analyte in Neat Solution lcms LC-MS Analysis neat->lcms post_spike Set B: Analyte spiked in Extracted Blank Matrix post_spike->lcms peak_a Peak Area A lcms->peak_a peak_b Peak Area B lcms->peak_b mf Matrix Factor (MF) = Peak Area B / Peak Area A peak_a->mf peak_b->mf mf1 MF = 1: No Effect mf_less MF < 1: Ion Suppression mf_more MF > 1: Ion Enhancement

Caption: Experimental workflow for the post-extraction spike method to determine the Matrix Factor.

References

Technical Support Center: Optimizing Mass Spectrometry for Imipramine-d4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imipramine-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated analog of the tricyclic antidepressant Imipramine. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Imipramine in biological samples.[1] Because it is chemically almost identical to Imipramine, it co-elutes during chromatography and exhibits similar ionization and fragmentation behavior. This allows for accurate correction of variations in sample processing and matrix effects, leading to more precise and accurate quantification of Imipramine.

Q2: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A2: In positive electrospray ionization, this compound will be protonated. The expected precursor ion to monitor in the first quadrupole (Q1) is the [M+H]⁺ adduct. Given the molecular weight of Imipramine is approximately 280.4 g/mol , the addition of four deuterium (B1214612) atoms increases the mass by approximately 4 Da. Therefore, the expected m/z for the [M+H]⁺ ion of this compound is approximately 285.4.

Q3: How are the MRM transitions (precursor/product ions) for this compound selected?

A3: Multiple Reaction Monitoring (MRM) transitions are determined by selecting the precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific, stable product ion in the third quadrupole (Q3). For Imipramine-d3, a known transition is m/z 284.1 → 61.2.[1] For this compound, the precursor ion would be approximately m/z 285.4. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. However, based on the fragmentation of similar compounds, a common fragment would likely correspond to the dimethylaminopropyl side chain.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Signal Intensity or Sensitivity 1. Suboptimal MRM transitions or collision energy.2. Ion suppression due to matrix effects.3. Inefficient ionization source parameters.1. Optimize MRM Transitions: Infuse a solution of this compound and perform a product ion scan to identify the most intense and stable fragment ions. Then, perform a collision energy optimization for each transition.2. Mitigate Matrix Effects: Improve sample preparation with techniques like solid-phase extraction (SPE). Diluting the sample can also reduce matrix effects.[2] Ensure chromatographic separation from interfering matrix components.3. Optimize Source Parameters: Tune the ion source parameters, including capillary voltage, source temperature, and gas flows, using a solution of this compound.[3]
Inaccurate or Inconsistent Quantitative Results 1. Lack of co-elution between Imipramine and this compound.2. Isotopic exchange of deuterium atoms.3. Differential matrix effects affecting the analyte and internal standard differently.1. Verify Co-elution: Overlay the chromatograms of Imipramine and this compound to confirm they elute at the same retention time. Adjust the chromatographic method if necessary.2. Check for Isotopic Exchange: This can occur if deuterium labels are in labile positions. While the deuterium atoms in this compound are generally stable, consider the sample preparation and storage conditions. Acidic or basic conditions and high temperatures can promote exchange.3. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess if the analyte and internal standard are affected by the matrix to the same extent.
High Background Noise 1. Contamination in the LC system or mobile phase.2. A leak in the LC or MS system.3. A dirty ion source.1. Use High-Purity Solvents: Prepare fresh mobile phases with high-purity solvents and additives.2. Perform a Leak Check: Check all fittings and connections for any leaks.3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Inappropriate injection solvent.3. Column overload.1. Use a Guard Column: A guard column can protect the analytical column. If the peak shape does not improve, consider replacing the analytical column.2. Match Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.3. Dilute the Sample: Injecting a lower concentration of the sample can prevent column overload.

Quantitative Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the detection of Imipramine. The parameters for this compound should be optimized on the specific instrument being used, but these values provide a good starting point.

Parameter Imipramine This compound (Estimated) Reference
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)[3]
Precursor Ion (Q1) m/z 281.0m/z 285.4[1]
Product Ion (Q3) m/z 208.2, 193.2m/z 212.2 (estimated)[1]
Capillary Voltage 3.0 kV3.0 kV[3]
Sample Cone Voltage 30 V30 V[3]
Extraction Cone Voltage 4.0 V4.0 V[3]
Source Temperature 120°C120°C[3]
Desolvation Temperature 300°C300°C[3]
Desolvation Gas Flow 600 L/h600 L/h[3]
Collision Energy 20 - 45 V (ramp)To be optimized (start with 25-35 eV)[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general procedure for the extraction of Imipramine from plasma samples.

  • Spiking: To a 100 µL aliquot of plasma, add the working solution of this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Method for Optimizing Collision Energy

This protocol outlines the steps to determine the optimal collision energy for a specific MRM transition for this compound.

  • Prepare Standard Solution: Prepare a working solution of this compound in the initial mobile phase.

  • Infuse into Mass Spectrometer: Directly infuse the standard solution into the mass spectrometer's ion source at a constant flow rate.

  • Set MRM Transition: In the instrument control software, set the precursor ion (Q1) to m/z 285.4 and the product ion (Q3) to the desired fragment m/z.

  • Ramp Collision Energy: Create an experiment where the collision energy is ramped over a range of values (e.g., 5 to 50 eV in 2 eV steps).

  • Monitor Ion Intensity: Monitor the intensity of the product ion at each collision energy setting.

  • Plot and Determine Optimum: Plot the product ion intensity against the collision energy. The optimal collision energy is the value that yields the maximum signal intensity.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Parameter Optimization Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC Inject Sample MS Mass Spectrometry (ESI+) LC->MS Q1 Q1: Precursor Ion Selection (m/z 285.4) MS->Q1 Q2 Q2: Collision Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detect Detection Q3->Detect Infuse Infuse Standard ProdScan Product Ion Scan Infuse->ProdScan SelectFrag Select Fragment(s) ProdScan->SelectFrag CE_Opt Collision Energy Optimization SelectFrag->CE_Opt FinalMethod Finalize MRM Method CE_Opt->FinalMethod FinalMethod->Q2 Optimized CE FinalMethod->Q3 Optimized Product Ion

Caption: Workflow for sample preparation, LC-MS/MS analysis, and parameter optimization for this compound detection.

References

Improving peak shape and resolution for Imipramine-d4 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Imipramine-d4.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue: My this compound peak is tailing significantly.

Peak tailing is the most common issue when analyzing basic compounds like this compound and is often characterized by an asymmetry factor > 1.2.[1][2] This occurs due to unwanted secondary interactions between the basic analyte and the stationary phase.

Primary Cause & Solution:

  • Cause: The tertiary amine group on this compound interacts strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 4.0) protonates the silanol groups, minimizing their ability to interact with the protonated this compound.[1][4]

  • Solution 2: Use a Competing Base: Add a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (typically 0.1-0.5%).[5][6] These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively masking them from the this compound analyte.

  • Solution 3: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[2] Using a well-end-capped column can significantly reduce peak tailing for basic compounds.[2]

Troubleshooting Workflow for Peak Tailing:

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

Caption: A troubleshooting workflow for diagnosing and fixing this compound peak tailing.

Issue: My resolution between this compound and another analyte is poor.

Poor resolution means the peaks are not sufficiently separated, leading to inaccurate integration and quantification. Resolution can be improved by adjusting factors that influence retention time (k), efficiency (N), and selectivity (α).

Potential Solutions:

  • Optimize Mobile Phase Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention time of both analytes, potentially providing more time for separation. A 5-10% decrease is a good starting point.[4]

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different polarities and can alter the selectivity of the separation, changing the relative retention of your analytes.

  • Adjust pH: As with peak tailing, pH can significantly impact the retention of ionizable compounds. A slight adjustment in pH can change the ionization state of this compound or co-eluting analytes, altering selectivity and improving resolution.

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation (increase the plate count), leading to narrower peaks and better resolution. However, this will also increase the analysis time.

  • Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm) or a longer column. Both of these changes will increase the theoretical plates and, consequently, the resolving power.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

For reversed-phase HPLC, a good starting point for method development is based on established methods for Imipramine (B1671792).

ParameterRecommended Starting ConditionNotes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm particle sizeA high-purity, end-capped column is strongly recommended.
Mobile Phase A 0.1% Formic Acid or Orthophosphoric Acid in WaterCreates an acidic environment (pH ~2.5-3.2) to minimize silanol interactions.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start with a low % of B (e.g., 10-30%) and ramp up to elute the analyte.An initial isocratic hold can improve peak shape.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID column)Adjust based on column diameter and particle size.[9][10]
Detection UV at 251 or 254 nmImipramine has strong absorbance in this range.[11][12]
Column Temp. 30 °CMaintaining a constant temperature improves reproducibility.

Q2: Why is my peak fronting?

Peak fronting (an asymmetry factor < 0.9) is less common than tailing for basic compounds but can occur. Potential causes include:

  • Sample Overload: Injecting too much sample mass can saturate the column.[13] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was the issue.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile sample in a 10% acetonitrile mobile phase), it can cause the peak to front.[3] Ideally, dissolve your sample in the initial mobile phase.[4]

  • Column Degradation: A void or channel in the column packing material can lead to distorted peak shapes, including fronting.[2][14]

Q3: Can you explain the chemistry behind peak tailing for this compound?

Certainly. The diagram below illustrates the secondary interaction responsible for peak tailing.

G cluster_0 Primary Interaction (Desired) cluster_1 Secondary Interaction (Causes Tailing) a This compound b C18 Stationary Phase a->b Hydrophobic Interaction c This compound (Protonated Amine) d Residual Silanol Site (Si-O⁻) (Deprotonated & Acidic) c->d Ionic Interaction

Caption: Desired vs. undesired interactions causing peak tailing for basic analytes.

The desired retention mechanism is a hydrophobic interaction between the analyte and the C18 chains. However, the positively charged amine on this compound can also be strongly attracted to negatively charged, deprotonated silanol groups on the silica surface, causing delayed elution and peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol provides a systematic approach to improving the peak shape of this compound.

  • Establish a Baseline: Using your current method, inject a standard of this compound and record the chromatogram. Calculate the tailing factor (asymmetry).

  • Step 1: pH Adjustment:

    • Prepare a mobile phase with an acidic additive. A common choice is 0.1% formic acid in both the aqueous (A) and organic (B) phases. This should bring the pH to approximately 2.7-3.0.

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the standard again and compare the peak shape to the baseline. A significant improvement is expected.

  • Step 2: Add a Competing Base (if tailing persists):

    • To the optimized pH mobile phase from Step 1, add a competing base like Triethylamine (TEA). Start with a concentration of 0.1% (v/v).

    • Re-equilibrate the column and inject the standard. The competing base will mask residual silanol sites, which should further improve peak symmetry.

  • Step 3: Evaluate and Finalize:

    • Compare the chromatograms from each step. The best condition will provide a symmetric peak (asymmetry factor close to 1.0) with adequate retention.

    • The diagram below illustrates this experimental workflow.

G start Start with Existing Method step1 Prepare Mobile Phase with 0.1% Formic Acid (pH ~2.8) start->step1 inject1 Equilibrate & Inject Standard step1->inject1 eval1 Evaluate Peak Shape Is Tailing Factor < 1.2? inject1->eval1 step2 Add 0.1% Triethylamine (TEA) to Mobile Phase eval1->step2 No finish Method Optimized eval1->finish Yes inject2 Equilibrate & Inject Standard step2->inject2 eval2 Evaluate Peak Shape inject2->eval2 eval2->finish

Caption: Experimental workflow for mobile phase optimization to reduce peak tailing.

References

Technical Support Center: Navigating Ion Suppression with Imipramine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression issues when analyzing complex samples with Imipramine-d4 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their LC-MS/MS experiments.

Troubleshooting Guide

Q1: What is ion suppression, and how does it affect the analysis of Imipramine and its deuterated internal standard, this compound?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (Imipramine) and its internal standard (this compound) is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] The interfering species in the complex sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1]

Q2: I am observing a low signal for both Imipramine and this compound. What is the likely cause?

A2: A concurrently low signal for both the analyte and its stable isotope-labeled internal standard is a strong indicator of significant ion suppression. This is often due to endogenous matrix components, such as phospholipids (B1166683) from plasma or serum samples, co-eluting with your compounds of interest. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.[1]

Q3: The ratio of Imipramine to this compound is inconsistent across my samples. What could be the issue?

A3: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the this compound. While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between individual samples can lead to differential ion suppression. This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.

Q4: How can I determine if ion suppression is occurring in my assay?

A4: Two common experimental methods to assess ion suppression are the post-column infusion experiment and the post-extraction spike analysis.[2] The post-column infusion experiment provides a qualitative assessment by identifying regions in the chromatogram where suppression occurs.[2] The post-extraction spike analysis offers a quantitative measure of the extent of ion suppression or enhancement.[2]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is most effective at reducing ion suppression for Imipramine analysis?

A1: The choice of sample preparation method significantly impacts the degree of ion suppression. While protein precipitation (PPT) is a simple and common technique, it is often the least effective at removing matrix components, leading to significant ion suppression.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts and the most significant reduction in ion suppression.[4]

Q2: Can optimizing my chromatographic conditions help mitigate ion suppression?

A2: Yes, chromatographic optimization is a powerful strategy. By adjusting the mobile phase composition, gradient profile, or switching to a different stationary phase, you can improve the separation of Imipramine and this compound from co-eluting matrix components.[4] The goal is to shift the elution of your analytes to a region of the chromatogram with minimal matrix interference.[4] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can also provide better resolution and reduce ion suppression compared to traditional HPLC.[4]

Q3: Are there any mass spectrometry settings I can adjust to reduce ion suppression?

A3: While less common than sample preparation and chromatography modifications, some instrument parameters can be optimized. For instance, switching from electrospray ionization (ESI), which is more susceptible to ion suppression, to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects.[5] Additionally, optimizing source parameters like gas flows and temperatures may offer some improvement.

Q4: My this compound internal standard seems to be the source of the problem. What should I check?

A4: First, verify the purity and concentration of your this compound standard. Impurities could potentially interfere with the analysis. Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range. Also, confirm that the deuterated standard is co-eluting perfectly with the non-labeled Imipramine under your chromatographic conditions. Even a slight shift in retention time can lead to differential ion suppression and inaccurate results.

Data Presentation

The following table summarizes typical matrix effect values for Imipramine in human plasma observed with different sample preparation techniques. The matrix effect is calculated as a percentage, where a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement. A value of 100% signifies no matrix effect.

Sample Preparation MethodAnalyteMatrix Effect (%)Internal Standard (this compound) Corrected Matrix Effect (%)
Protein Precipitation (PPT) Imipramine55 - 7592 - 108
Liquid-Liquid Extraction (LLE) Imipramine80 - 9595 - 105
Solid-Phase Extraction (SPE) Imipramine90 - 10598 - 103

This table presents representative data compiled from various bioanalytical studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify the regions of chromatographic elution where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of Imipramine in a suitable solvent at a concentration that provides a stable and moderate signal intensity.

  • Set up the LC-MS/MS system as usual for your analysis.

  • Using a T-connector, infuse the Imipramine standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.

  • Once a stable baseline signal for Imipramine is achieved, inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte or internal standard).

  • Monitor the signal of the infused Imipramine throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline signal indicates a region of ion suppression .

    • A rise in the baseline signal indicates a region of ion enhancement .

    • This information can be used to adjust the chromatographic method to move the elution of Imipramine and this compound away from zones of significant ion suppression.

Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effect

Objective: To quantitatively determine the percentage of ion suppression or enhancement for Imipramine.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of Imipramine and this compound prepared in the final reconstitution solvent.

    • Set B (Pre-Spiked Matrix): A blank biological matrix spiked with a known concentration of Imipramine and this compound before the extraction process.

    • Set C (Post-Spiked Matrix): A blank biological matrix is subjected to the entire extraction procedure. The known concentration of Imipramine and this compound is then spiked into the final, clean extract.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • A Matrix Effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

Visualizations

IonSuppressionMechanism cluster_source ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Matrix->Droplet Competes Detector_Suppressed Suppressed Analyte Signal Droplet->Detector_Suppressed Reduced Ionization Detector_Normal Expected Analyte Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow start Low or Inconsistent This compound Signal quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify sample_prep Optimize Sample Prep (LLE or SPE) quantify->sample_prep Significant ME chromatography Optimize Chromatography (Gradient, Column) quantify->chromatography Minor ME or Co-elution reassess Re-evaluate Matrix Effect sample_prep->reassess chromatography->reassess acceptable Acceptable Performance reassess->acceptable ME Mitigated further_investigation Further Investigation (e.g., change ionization) reassess->further_investigation ME Persists

Caption: Troubleshooting Workflow for Ion Suppression.

SamplePrepComparison Complex_Sample Complex Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Complex_Sample->PPT LLE Liquid-Liquid Extraction (LLE) Complex_Sample->LLE SPE Solid-Phase Extraction (SPE) Complex_Sample->SPE High_ME High Matrix Effect (Significant Ion Suppression) PPT->High_ME Moderate_ME Moderate Matrix Effect LLE->Moderate_ME Low_ME Low Matrix Effect (Minimal Ion Suppression) SPE->Low_ME

References

Technical Support Center: Overcoming Challenges in Imipramine-d4 Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the extraction of Imipramine-d4 from various tissue samples for bioanalytical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from tissue samples?

A1: The main challenges include:

  • Low Recovery: this compound, being a lipophilic and basic compound, can bind strongly to tissue components like proteins and phospholipids (B1166683), leading to incomplete extraction and low recovery rates.

  • High Matrix Effects: Co-extraction of endogenous matrix components (e.g., lipids, salts, and proteins) can cause significant ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification.[1]

  • Poor Reproducibility: Inconsistent homogenization, extraction procedures, or phase separation can lead to high variability in results.

  • Analyte Stability: Degradation of this compound can occur during sample collection, storage, and processing, especially due to enzymatic activity in the tissue homogenate.

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended because it is chemically almost identical to the analyte (Imipramine).[2] This means it will behave similarly during extraction, chromatography, and ionization. By normalizing the analyte's signal to the internal standard's signal, variations introduced during the analytical process, including matrix effects, can be effectively compensated for, leading to more accurate and precise quantification.

Q3: How does the choice of tissue type impact the extraction method?

A3: Different tissues have varying compositions, which significantly impacts the choice of extraction method. For example:

  • Brain Tissue: High in lipids, requiring robust cleanup steps to remove phospholipids that cause matrix effects.

  • Liver Tissue: Rich in metabolic enzymes, which can degrade the analyte if not properly inactivated. It also has a high protein content.

  • Adipose Tissue: Extremely high lipid content, making it one of the most challenging matrices. Methods must focus on efficient lipid removal.

  • Kidney and Lung Tissues: Highly vascularized, and residual blood can be a source of interference.

Q4: What are the most common extraction techniques for this compound from tissues?

A4: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the tissue homogenate to precipitate proteins.[3][4]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases.[5][6]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[7][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Analyte or Internal Standard (IS) Signal Incomplete cell lysis during homogenization.Optimize homogenization technique (e.g., increase time, use tougher beads for bead beating, or consider enzymatic digestion for fibrous tissues).[10] Ensure tissue is completely disrupted.
Analyte/IS degradation.Keep samples on ice during processing. Use protease inhibitors in the homogenization buffer. Assess stability at different stages of the extraction process.
Inefficient extraction from the tissue matrix.Adjust the pH of the homogenization buffer to ensure this compound (a basic compound) is in its neutral form for better solubility in organic solvents. Increase the volume of the extraction solvent.
Poor recovery from the extraction solvent.Optimize the choice of extraction solvent in LLE. For SPE, ensure the correct sorbent and elution solvent are used.
High Variability in Analyte/IS Signal (Poor Precision) Inconsistent homogenization.Standardize the homogenization procedure (e.g., fixed time, speed, and sample-to-buffer ratio).
Inconsistent pipetting of viscous tissue homogenate.Use positive displacement pipettes. Ensure the homogenate is well-mixed before taking an aliquot.
Phase separation issues in LLE.Increase centrifugation time and/or speed. Consider a salting-out agent to improve phase separation.
High Matrix Effects (Ion Suppression or Enhancement) Co-extraction of phospholipids and other matrix components.Incorporate a more rigorous cleanup step. For PPT, consider a phospholipid removal plate. For LLE, optimize the extraction solvent and pH. SPE generally provides cleaner extracts.[11]
Inadequate chromatographic separation.Modify the LC gradient to separate this compound from the co-eluting matrix components.
Carryover in LC-MS System Adsorption of the basic analyte to LC components.Use a column with technology designed to reduce secondary interactions with basic compounds. Add a small amount of a strong organic solvent to the needle wash solution.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Tricyclic Antidepressants (TCAs) in Biological Matrices

Extraction Method Analyte(s) Matrix Recovery (%) Matrix Effect (%) Reference
Protein PrecipitationImipramine (B1671792), DesipramineMouse Serum96.0 - 97.6 (Imipramine), 87.0 - 99.5 (Desipramine)Not explicitly quantified, but method showed good repeatability[3][12][13]
Liquid-Liquid ExtractionImipramine, Clomipramine, Amitriptyline (B1667244)Human Plasma79 - 98Not explicitly quantified, but provided high selectivity[6]
Solid-Phase ExtractionImipramine, Amitriptyline, ClomipramineUrine>87Minimal, clean extracts obtained[9]
Solid-Phase Extraction (SCX)Imipramine, Desipramine, Clomipramine, NorclomipramineHuman Plasma87 - 91Not explicitly quantified, but resulted in very clean extracts[8]

Note: Data for this compound in specific tissues is limited in publicly available literature. The data presented here for Imipramine and other TCAs in similar biological matrices can serve as a general guideline.

Experimental Protocols

Tissue Homogenization

Objective: To effectively lyse tissue cells and release this compound into a solution.

Materials:

  • Tissue sample (e.g., brain, liver)

  • Homogenization buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)

  • Bead beater, rotor-stator homogenizer, or sonicator

  • Ice

Procedure:

  • Accurately weigh a portion of the frozen tissue.

  • Add the weighed tissue to a homogenization tube containing pre-chilled homogenization buffer (a common ratio is 1:3 to 1:5 w/v, e.g., 100 mg of tissue in 300-500 µL of buffer).

  • Add homogenization beads if using a bead beater.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the extraction procedure.

Protein Precipitation (PPT)

Objective: To remove the majority of proteins from the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • Ice-cold acetonitrile (ACN) or methanol (B129727) containing the internal standard (this compound)

  • Centrifuge

Procedure:

  • To 100 µL of tissue homogenate supernatant, add 300-400 µL of ice-cold ACN (containing this compound).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

Objective: To isolate this compound from the aqueous tissue homogenate into an organic solvent.

Materials:

  • Tissue homogenate supernatant

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane/isoamyl alcohol)

  • Aqueous buffer for pH adjustment (e.g., sodium carbonate buffer, pH 9-10)

  • Centrifuge

Procedure:

  • To 200 µL of tissue homogenate supernatant, add the internal standard (this compound).

  • Add an appropriate volume of the basic buffer to adjust the pH to >9 to neutralize this compound.

  • Add a larger volume of the organic extraction solvent (e.g., 1 mL of MTBE).

  • Vortex for 5-10 minutes to ensure efficient partitioning.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE)

Objective: To achieve a highly selective extraction and cleanup of this compound.

Materials:

  • Tissue homogenate supernatant

  • SPE cartridge (e.g., a mixed-mode cation exchange sorbent is often suitable for basic compounds like Imipramine)

  • Conditioning, wash, and elution solvents

  • SPE manifold

Procedure:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer) through the SPE cartridge.

  • Loading: Load the tissue homogenate (pre-treated as necessary, e.g., diluted or pH adjusted) onto the conditioned cartridge.

  • Washing: Pass a wash solvent (e.g., a weak organic solvent or a buffer of a specific pH) through the cartridge to remove interfering substances.

  • Elution: Elute this compound from the sorbent using an appropriate elution solvent (e.g., a mixture of a strong organic solvent and a pH modifier like ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness and reconstitute for LC-MS analysis.

Visualizations

Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate PPT Protein Precipitation Homogenate->PPT LLE Liquid-Liquid Extraction Homogenate->LLE SPE Solid-Phase Extraction Homogenate->SPE LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data Data Interpretation LC_MS->Data Troubleshooting_Low_Recovery Start Low Recovery of this compound Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Optimize_Homogenization Optimize Homogenization (e.g., increase time, change method) Check_Homogenization->Optimize_Homogenization No Check_pH Is Extraction pH Optimal? Check_Homogenization->Check_pH Yes Optimize_Homogenization->Check_pH Adjust_pH Adjust pH to >9 for LLE Check_pH->Adjust_pH No Check_Solvent Is Extraction/Elution Solvent Appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Optimize_Solvent Test Different Solvents/ Solvent Mixtures Check_Solvent->Optimize_Solvent No End Recovery Improved Check_Solvent->End Yes Optimize_Solvent->End

References

Technical Support Center: Optimizing Imipramine-d4 Quantification by Minimizing Background Noise

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize background noise in the quantification of Imipramine-d4 by LC-MS/MS.

Troubleshooting Guide

High background noise can significantly compromise the sensitivity, accuracy, and precision of your this compound quantification. This section offers a structured approach to identifying and mitigating common sources of background noise.

Question 1: I am observing high background noise across my entire chromatogram. What are the likely causes and how can I resolve this?

Answer: High background noise across the entire spectrum is often indicative of systemic contamination. The following steps will help you systematically identify and eliminate the source of the contamination.

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents: The purity of your mobile phase and other reagents is critical.

    • Action: Prepare fresh mobile phases using high-purity, LC-MS grade solvents (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium (B1175870) formate).[1][2] Always filter freshly prepared mobile phases to remove particulates.[2] If the issue persists, consider using solvents from a different batch or supplier.

  • Contaminated LC System: The liquid chromatography system itself can be a source of contamination.

    • Action: Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol:acetonitrile:water:methanol.[3] It is also good practice to regularly flush the sample injection system between runs.[1]

  • Dirty Ion Source: A contaminated ion source is a frequent cause of high background noise.[4]

    • Action: Inspect the ion source for any visible residue. Follow the manufacturer's guidelines to clean the ion source components, such as the capillary, skimmer, and lenses.[1][4]

Question 2: My background noise is specifically high at the m/z of this compound. What could be causing this targeted interference?

Answer: When high background is observed specifically at the mass-to-charge ratio of your deuterated internal standard, the issue is likely related to the standard itself or a closely related compound.

Possible Causes and Solutions:

  • Contaminated Internal Standard: The this compound stock or working solution may be contaminated.

    • Action: Prepare a fresh stock solution of this compound from a reliable source. Ensure that the isotopic enrichment is high (≥98%) and the chemical purity is >99%.

  • Analyte Cross-Talk: The natural isotopic abundance of the unlabeled imipramine (B1671792) can contribute to the signal at the m/z of this compound, especially at high analyte concentrations.

    • Action: Analyze a high-concentration sample of unlabeled imipramine without the internal standard to assess the contribution of its isotopic peaks to the this compound channel. If significant, you may need to adjust your calibration model or select a different transition for this compound.

  • In-source Fragmentation: The unlabeled imipramine might be fragmenting within the ion source, generating an ion that is isobaric with this compound.

    • Action: Optimize the cone voltage (also known as declustering potential or orifice voltage).[5] A lower cone voltage can reduce in-source fragmentation.

Question 3: How can I minimize matrix effects that contribute to background noise in my plasma samples?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma), can lead to ion suppression or enhancement, manifesting as increased background noise and poor reproducibility.[1]

Possible Causes and Solutions:

  • Inefficient Sample Preparation: The chosen sample preparation method may not be adequately removing interfering matrix components like phospholipids.[6]

    • Action: Consider more rigorous sample preparation techniques. While protein precipitation is fast, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[6][7][8] For LLE, using a mixture of hexane (B92381) and isoamyl alcohol has been shown to be effective for imipramine extraction from plasma.[7][9]

  • Suboptimal Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of matrix components with this compound.

    • Action: Optimize your chromatographic method to better separate this compound from matrix interferences. This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a column with a different stationary phase.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components.[10]

    • Action: While it may also reduce the analyte signal, sample dilution can sometimes improve the signal-to-noise ratio by significantly decreasing matrix effects.[10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal mobile phase additives for minimizing background noise in this compound quantification?

A1: For positive ion electrospray ionization (ESI), which is typically used for imipramine analysis, volatile additives like formic acid or ammonium formate (B1220265) are recommended.[11] Use the lowest concentration necessary for good chromatography and ionization, typically in the range of 0.1%.[1] High-purity, LC-MS grade additives are crucial to avoid introducing contaminants.[1]

Q2: How can I optimize my ESI source parameters to reduce background noise?

A2: Optimizing ESI source parameters is critical for maximizing the signal of this compound while minimizing noise. Key parameters to adjust include:

  • Capillary Voltage: Optimize for a stable spray. Typical values are 3-5 kV for positive mode.[12]

  • Nebulizer Gas Pressure: This controls the size of the droplets. Adjust for a fine, consistent mist.

  • Drying Gas Flow and Temperature: These parameters aid in desolvation. Optimize to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

  • Cone Voltage: As mentioned earlier, this can be adjusted to minimize in-source fragmentation and reduce chemical noise.[5]

Q3: Can the choice of sample preparation technique significantly impact background noise?

A3: Absolutely. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. Here is a comparison of common techniques:

Sample Preparation MethodProsConsImpact on Background Noise
Protein Precipitation (PPT) Fast, simple, inexpensive.[7]Less clean extract, high potential for matrix effects.[13]Can lead to higher background noise.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT.[6][7]More labor-intensive, requires solvent optimization.Generally results in lower background noise.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[8]More expensive, requires method development.Typically yields the lowest background noise.

A study on imipramine analysis in mouse serum successfully used a simple protein precipitation with acetonitrile, demonstrating that with proper optimization, even simpler methods can yield good results.[11] However, for complex matrices or when chasing very low detection limits, LLE or SPE are often superior for minimizing background.

Experimental Protocols

Example Protocol for Liquid-Liquid Extraction of Imipramine from Plasma:

This protocol is based on methodologies described for the extraction of tricyclic antidepressants from plasma.[7][9][14]

  • To 1 mL of plasma in a centrifuge tube, add 100 µL of this compound internal standard working solution.

  • Add 0.5 mL of 1 M NaOH to basify the sample.

  • Add 3 mL of an extraction solvent mixture (e.g., n-heptane:isoamyl alcohol, 99:1 v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Noise in this compound Quantification start High Background Noise Observed q1 Is the noise across the entire spectrum? start->q1 a1_yes Systemic Contamination q1->a1_yes Yes q2 Is the noise specific to This compound m/z? q1->q2 No sol1 Check/Replace Solvents & Reagents a1_yes->sol1 sol2 Flush LC System sol1->sol2 sol3 Clean Ion Source sol2->sol3 end Noise Minimized sol3->end a2_yes Targeted Interference q2->a2_yes Yes q3 Is the issue related to matrix effects? q2->q3 No sol4 Check Internal Standard Purity a2_yes->sol4 sol5 Assess Analyte Cross-Talk sol4->sol5 sol6 Optimize Cone Voltage sol5->sol6 sol6->end a3_yes Matrix-Related Noise q3->a3_yes Yes q3->end No/Resolved sol7 Improve Sample Preparation (LLE/SPE) a3_yes->sol7 sol8 Optimize Chromatography sol7->sol8 sol9 Consider Sample Dilution sol8->sol9 sol9->end

Caption: A flowchart for troubleshooting high background noise.

Sample_Prep_Workflow General Sample Preparation Workflow for this compound in Plasma plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Extraction add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt lle Liquid-Liquid Extraction (e.g., with Heptane/Isoamyl Alcohol) extraction->lle spe Solid-Phase Extraction extraction->spe separate Separate Supernatant/ Organic Layer ppt->separate lle->separate spe->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A workflow for sample preparation of this compound.

References

Strategies to enhance the sensitivity of Imipramine-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imipramine-d4 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterium-labeled version of Imipramine (B1671792). It is commonly used as an internal standard (IS) in analytical methods, particularly in mass spectrometry-based assays for the quantification of Imipramine in biological samples.[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the target analyte (Imipramine).[1]

Q2: Which analytical techniques are most suitable for sensitive detection of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of Imipramine and its deuterated internal standard.[2][3] Other sensitive methods include ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) and gas chromatography-mass spectrometry (GC-MS).[2][4][5] LC-MS/MS is often preferred for its specificity, speed, and high sensitivity in complex biological matrices.[2]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

In GC-MS analysis, a common ion monitored for this compound is m/z 238.[4] For tandem mass spectrometry (LC-MS/MS), specific precursor and product ion transitions would need to be optimized, but the precursor ion would be based on the protonated molecule [M+H]+ of this compound.

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity for this compound

Potential Cause Troubleshooting Step
Suboptimal Sample Preparation 1. Evaluate Extraction Method: Compare the efficiency of different extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For serum samples, protein precipitation with acetonitrile (B52724) has been shown to be effective.[2] 2. Optimize pH: Ensure the pH of the sample is optimized for the extraction method. For LLE of imipramine, a basic pH is typically used to extract the compound into an organic solvent.[4] 3. Check Solvent Purity: Use high-purity solvents to minimize background noise and interference.
Inefficient Ionization 1. Optimize ESI Source Parameters: Adjust the electrospray ionization (ESI) source parameters, including capillary voltage (e.g., 3.0 kV), source temperature (e.g., 120°C), and desolvation temperature (e.g., 300°C).[2] 2. Mobile Phase Additives: Incorporate additives like formic acid (e.g., 0.1%) and ammonium (B1175870) formate (B1220265) (e.g., 20 mM) into the mobile phase to enhance the formation of protonated molecules in positive ion mode.[2][6]
Suboptimal Mass Spectrometer Settings 1. Optimize Collision Energy: Perform a compound optimization experiment to determine the optimal collision energy for the specific precursor-to-product ion transition for this compound. 2. Check Detector Settings: Ensure the mass spectrometer's detector is functioning correctly and the settings are appropriate for the expected ion abundance.

Issue 2: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Matrix Effects 1. Improve Sample Cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove interfering substances from the sample matrix.[7] 2. Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.[2] 3. Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
Contamination 1. Solvent and Reagent Blanks: Inject solvent and reagent blanks to identify sources of contamination from the analytical system or sample preparation process. 2. Clean the LC-MS System: If contamination is suspected, follow the manufacturer's protocol for cleaning the LC system and the mass spectrometer's ion source.

Issue 3: Poor Peak Shape

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase 1. Adjust Mobile Phase Composition: Ensure the mobile phase composition is suitable for the column and analyte. For C18 columns, a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is common.[2][6] 2. Check pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Imipramine.
Column Issues 1. Column Overloading: Inject a smaller sample volume or a more dilute sample to avoid overloading the analytical column. 2. Column Contamination/Degradation: If peak shape degrades over time, try flushing the column or replacing it with a new one.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for the analysis of imipramine in mouse serum.[2][6]

  • Sample Collection: Collect 50 µL of serum.

  • Internal Standard Spiking: Add the working solution of this compound to the serum sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the serum sample (a typical ratio is 3:1 or 4:1, solvent to sample).

  • Vortexing: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be dried down under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent mixture.

  • Injection: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Protocol 2: UHPLC-Q-TOF-MS Analysis

The following parameters are based on a published method for imipramine analysis.[2]

  • LC System: Waters Acquity UPLC system

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% Formic Acid in 20 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20-60% B

    • 5-6 min: 60-90% B

    • 6-7 min: 90% B

    • Followed by a 3-minute re-equilibration at initial conditions.

  • Mass Spectrometer: Waters Acquity Xevo G2 Q-TOF

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sample Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 300°C

  • Desolvation Gas Flow (Nitrogen): 600 L/h

Quantitative Data Summary

Table 1: Performance Characteristics of an LC-MS Method for Imipramine Detection

Parameter Value Reference
Limit of Quantification (LOQ) 5.0 ng/mL[2][6]
Linearity Range 5.0 - 1,000.0 ng/mL[2][6]
Correlation Coefficient (r²) > 0.999[2]
Intraday Precision (%RSD) 2.8 - 4.6%[2]
Interday Precision (%RSD) 2.6 - 5.0%[2]
Intraday Accuracy 96.0 - 97.9%[2]
Interday Accuracy 97.0 - 106.6%[2]
Absolute Recovery 96.0 - 97.6%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Serum) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (e.g., C18 Column) injection->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal Intensity cause1 Suboptimal Sample Prep issue->cause1 cause2 Inefficient Ionization issue->cause2 cause3 Poor MS Parameters issue->cause3 sol1 Optimize Extraction Method (PPT, LLE, SPE) cause1->sol1 sol2 Adjust Mobile Phase Additives (e.g., Formic Acid) cause2->sol2 sol3 Optimize ESI Source Parameters cause2->sol3 sol4 Optimize Collision Energy cause3->sol4

Caption: Troubleshooting low signal intensity for this compound.

References

Dealing with Imipramine-d4 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imipramine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical measurements.

  • Potential Cause: Degradation of this compound in solution due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored under the recommended conditions. For long-term stability, solutions in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Solid this compound hydrochloride should be stored at 4°C, protected from moisture and light.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use vials to prevent this.

    • Assess Solvent Purity: The purity of the solvent can impact the stability of the dissolved compound. Ensure high-purity, anhydrous solvents are used, especially for long-term storage, as moisture can contribute to degradation.

    • Evaluate Light Exposure: Imipramine (B1671792) and related compounds can be sensitive to light. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Check for Contamination: Accidental contamination of the solution with acids, bases, or oxidizing agents can lead to rapid degradation. Use clean labware and proper handling techniques.

Issue 2: Appearance of unknown peaks in chromatograms during the analysis of this compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Common degradation pathways for tricyclic antidepressants like imipramine include oxidation, demethylation, and hydroxylation.[1][2] Known impurities and degradation products of imipramine include Imipramine N-Oxide, 2-Hydroxy Imipramine, and Iminodibenzyl.[3][4]

    • Analyze by Mass Spectrometry: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in identifying the structure of the degradation products by comparing it to known metabolites and degradants of imipramine.

    • Perform Stress Testing: To confirm if the unknown peaks are indeed degradation products, you can perform forced degradation studies. This involves subjecting a fresh solution of this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) and analyzing the resulting mixture. This can help to purposefully generate and identify potential degradation products.

Issue 3: Variability in results when using this compound as an internal standard.

  • Potential Cause: Instability of the internal standard in the biological matrix or during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Biological matrices can contain enzymes or other components that may degrade this compound. It is important to assess the stability of the deuterated internal standard in the specific matrix (e.g., plasma, urine) under the experimental conditions.[5]

    • Optimize Sample Preparation: The extraction procedure should be optimized to ensure the stability of this compound. For example, extraction at an inappropriate pH can lead to degradation. For imipramine and its metabolites, extraction is often performed at a basic pH.[1]

    • Assess Post-Preparative Stability: The stability of the processed sample should also be evaluated. If there is a delay between sample preparation and analysis, degradation may occur. Samples should be analyzed as quickly as possible or stored at an appropriate temperature (e.g., 4°C or -20°C) for a limited time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: The recommended storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For stock solutions prepared in organic solvents such as DMSO, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month. These solutions should be stored in tightly sealed containers and protected from light and moisture. It is not recommended to store aqueous solutions for more than one day.

Q2: What factors can contribute to the degradation of this compound in solution?

A2: Several factors can affect the stability of this compound in solution. These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[2][5]

  • pH: The stability of imipramine can be pH-dependent. It has been shown to be less stable in highly acidic or alkaline conditions.[5][6]

  • Oxidation: Imipramine can be susceptible to oxidation, leading to the formation of products like Imipramine N-Oxide.[3][5]

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize this compound.[5]

Q3: How does deuteration affect the stability of this compound compared to non-labeled Imipramine?

A3: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[][8] This is known as the kinetic isotope effect.[] As a result, the C-D bond is more resistant to enzymatic cleavage, which can slow down the rate of metabolism at the site of deuteration.[][8] While this can enhance metabolic stability, the inherent chemical stability of the molecule to factors like pH, temperature, and light is generally not significantly altered. Deuterated compounds themselves are stable and do not have a traditional shelf life.[9]

Q4: What are the common degradation products of Imipramine?

A4: Common degradation products of imipramine, which are also relevant for this compound, include:

  • Iminodibenzyl[2]

  • Desipramine (B1205290) (through demethylation)[2]

  • 2-Hydroxyimipramine (through hydroxylation)[1]

  • Imipramine N-Oxide (through oxidation)[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDurationKey Considerations
Solid (Hydrochloride salt)N/A4°CLong-termSealed container, away from moisture and light.
Stock SolutionDMSO-20°C1 monthSealed storage, away from moisture and light.
Stock SolutionDMSO-80°C6 monthsSealed storage, away from moisture and light.
Aqueous SolutionBufferRoom Temperature≤ 1 dayNot recommended for long-term storage.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Non-Biological Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired solvent to a final working concentration (e.g., 10 µg/mL).

  • Application of Stress Conditions:

    • Temperature: Store aliquots of the test solution at different temperatures (e.g., 4°C, room temperature, 40°C).

    • Light: Expose an aliquot to a controlled light source (e.g., UV lamp at 254 nm) while keeping a control sample in the dark.

    • pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 10) and store at a constant temperature.

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each test condition.

  • Analysis: Analyze the samples using a suitable, validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[10][11][12] The method should be able to separate the parent this compound from any potential degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant loss of the parent compound indicates instability under that specific condition.

Protocol 2: Analysis of this compound and its Metabolites in Plasma using LC-MS

This protocol is adapted from methods used for the analysis of imipramine in biological fluids.[1][13]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add a known amount of an appropriate internal standard (if this compound is the analyte, a different deuterated standard might be used).

    • Add 100 µL of 1 M NaOH to basify the sample.

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).[1]

    • Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS system.

  • LC-MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13]

    • Mass Spectrometry: Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound and its metabolites.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solutions (e.g., 10 µg/mL in buffer) stock->working temp Temperature (4°C, RT, 40°C) light Light (UV vs. Dark) ph pH (Acidic, Neutral, Basic) sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling hplc Analyze via HPLC-UV or LC-MS sampling->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_products Potential Degradation Products imipramine_d4 This compound n_oxide This compound N-Oxide imipramine_d4->n_oxide Oxidation hydroxy 2-Hydroxy this compound imipramine_d4->hydroxy Hydroxylation desmethyl Desipramine-d4 imipramine_d4->desmethyl Demethylation iminodibenzyl Iminodibenzyl-d4

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Method Refinement for Robust Imipramine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods for robust and accurate quantification of Imipramine-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterium-labeled version of Imipramine, a tricyclic antidepressant.[1][2] It is commonly used as an internal standard (IS) in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Imipramine in biological samples.[1] The use of a stable isotope-labeled internal standard like this compound is considered ideal because it has similar physical and chemical properties to the analyte (Imipramine), leading to comparable extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[3] This helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1]

Q2: What are the most common analytical challenges encountered when using this compound as an internal standard?

The most frequently encountered issues when using deuterated internal standards like this compound include:

  • Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from components in the biological matrix, leading to inaccurate quantification.[4][5][6]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][5] This can lead to differential matrix effects if the elution profiles are not sufficiently overlapped.

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups, and can be catalyzed by acidic or basic conditions.[4]

  • Purity Issues: The this compound standard may contain unlabeled Imipramine as an impurity, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[4]

Q3: My this compound internal standard signal is highly variable. What are the potential causes?

High variability in the internal standard signal can be attributed to several factors:

  • Differential Matrix Effects: This is a primary cause of inconsistent internal standard response.[5] Even with co-elution, the analyte and IS can be affected differently by matrix components.[5][6]

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent recovery of the internal standard.

  • Instability of this compound: The compound may be degrading during sample storage or processing. Key stability concerns include enzymatic degradation, pH instability, temperature fluctuations, and repeated freeze-thaw cycles.[7]

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as ion source instability, can cause signal variability.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Splitting
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the mobile phase.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Adjust the mobile phase pH or use a column with a different chemistry.
Issue 2: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Step
Lack of Co-elution Overlay the chromatograms of Imipramine and this compound to confirm complete co-elution. If separated, consider adjusting the chromatographic method (e.g., using a lower resolution column) to ensure they elute as a single peak.[5]
Differential Matrix Effects Conduct a post-extraction addition experiment to evaluate the matrix effect. If significant, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation) or optimize the chromatography to separate the analyte from interfering matrix components.[5][8][9][10]
Isotopic Exchange Assess the stability of the deuterium label by incubating this compound in the sample matrix and mobile phase under various conditions (e.g., different pH and temperatures). If exchange is observed, consider the position of the deuterium labels on the molecule.[4]
Impurity of Internal Standard Verify the purity of the this compound standard. Prepare a blank sample spiked only with the internal standard and monitor for the presence of unlabeled Imipramine. The response of the unlabeled analyte should be less than 20% of the LLOQ response.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is often used for its simplicity and speed.[11]

  • To 50 µL of serum or plasma, add 50 µL of an internal standard working solution (e.g., 100 ng/mL this compound in methanol).

  • Add 850 µL of acetonitrile (B52724) (ACN) as the extraction solvent.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,300 g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a reconstitution solvent (e.g., 50:50 ACN:Water).

  • Filter the reconstituted sample through a 0.2-µm filter before injection into the LC-MS/MS system.[11]

LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions that can be adapted for this compound analysis.

  • LC System: UHPLC system

  • Column: Acquity UPLC BEH C18 column[11]

  • Mobile Phase A: 0.1% formic acid in water with 20 mM ammonium (B1175870) formate[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[11]

  • Flow Rate: 0.7 mL/min[12]

  • Gradient: Start at 20% B, increase to 65% B at 1.80 min, then to 75% B at 2.20 min. From 2.20 to 2.21 min, decrease from 75% to 20% B.[12]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS Parameters:

    • Gas Temperature: 350°C[12]

    • Gas Flow: 10 L/min[12]

    • Nebulizer Pressure: 50 psi[12]

    • Sheath Gas Temperature: 400°C[12]

    • Sheath Gas Flow: 11 L/min[12]

    • Capillary Voltage: 4000 V[12]

  • MRM Transitions: To be optimized for Imipramine and this compound. For example, for Imipramine, monitor transitions such as m/z 281.2 -> 86.1. For this compound, the parent ion will be shifted by +4 (m/z 285.2).

Quantitative Data Summary

The following tables summarize typical performance characteristics for Imipramine analysis, which can serve as a benchmark for method development with this compound.

Table 1: Method Validation Parameters for Imipramine Analysis

ParameterResultReference
Linearity Range5.0 - 1,000.0 ng/mL[11][13]
Lower Limit of Quantification (LLOQ)5.0 ng/mL[11][13]
Intraday Precision (%RSD)2.8 - 4.6%[11]
Interday Precision (%RSD)2.6 - 5.0%[11]
Intraday Accuracy96.0 - 97.9%[11]
Interday Accuracy97.0 - 106.6%[11]
Absolute Recovery96.0 - 97.6%[11][13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Troubleshooting_Tree Start Inaccurate or Inconsistent Results Check_Coelution Check for Analyte/IS Co-elution Start->Check_Coelution Coelution_Yes Yes Check_Coelution->Coelution_Yes  Yes Coelution_No No Check_Coelution->Coelution_No  No Assess_Matrix Assess Matrix Effects (Post-extraction spike) Coelution_Yes->Assess_Matrix Adjust_Chroma Adjust Chromatography (e.g., gradient, column) Coelution_No->Adjust_Chroma Matrix_Yes Significant Assess_Matrix->Matrix_Yes  Significant Matrix_No Not Significant Assess_Matrix->Matrix_No Not Significant Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Yes->Improve_Cleanup Check_Purity Check IS Purity (Unlabeled analyte) Matrix_No->Check_Purity Purity_Yes Contaminated Check_Purity->Purity_Yes Contaminated Purity_No Pure Check_Purity->Purity_No     Pure New_IS Source New Internal Standard Purity_Yes->New_IS Investigate_Stability Investigate Analyte/IS Stability Purity_No->Investigate_Stability

References

Validation & Comparative

Comparative analysis of Imipramine-d4 and other deuterated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of deuterated imipramine (B1671792), primarily Imipramine-d4, against its non-deuterated counterpart and other tricyclic antidepressants (TCAs). The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly alter a drug's metabolic fate, offering potential advantages in therapeutic applications. This document summarizes key experimental findings, outlines detailed methodologies, and visualizes relevant biological and experimental pathways to support further research and development in this area.

Enhanced Metabolic Stability Through Deuteration

Deuteration is a process where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2][3] This "kinetic isotope effect" can slow down the metabolism of a drug, leading to an improved pharmacokinetic profile.[1] In the case of imipramine, deuteration, particularly at the N-methyl group, has been shown to have a significant impact on its metabolic pathway.[4]

Imipramine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. The primary metabolic routes are N-demethylation to its active metabolite, desipramine (B1205290), and hydroxylation.[5][6] Studies in rats have demonstrated that deuteration of the N-methyl group of imipramine leads to a notable isotope effect on N-demethylation, while aromatic hydroxylation remains unaffected.[4] This targeted metabolic slowdown results in a slower rate of systemic clearance, a longer biological half-life, and enhanced oral bioavailability.[4]

Comparative Pharmacokinetic Data

CompoundHalf-life (t½)BioavailabilityClearanceKey Metabolic Pathways
Imipramine 9-20 hours[7]29-77%[8]High (0.8-1.5 L/min)[9]N-demethylation (CYP2C19, CYP1A2, CYP3A4), Hydroxylation (CYP2D6)[5][8]
Imipramine-d7 (deuterated) Longer than imipramine[4]Enhanced compared to imipramine[4]Slower systemic clearance than imipramine[4]Reduced N-demethylation[4]
Amitriptyline 10-28 hours[10]30-60%[10]HighN-demethylation (CYP2C19), Hydroxylation (CYP2D6, CYP3A4)[10]
Nortriptyline 18-44 hours32-79%HighHydroxylation (CYP2D6)[11]
Clomipramine 19-37 hours~50%HighN-demethylation (CYP2C19, CYP3A4, CYP1A2), Hydroxylation (CYP2D6)[12]

Note: Data for deuterated imipramine is based on preclinical studies in rats and indicates a qualitative improvement over the parent compound. Specific quantitative values in humans are not yet established.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imipramine_d4 Imipramine / this compound SERT Serotonin (B10506) Transporter (SERT) Imipramine_d4->SERT Inhibits NET Norepinephrine (B1679862) Transporter (NET) Imipramine_d4->NET Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Receptors 5-HT & NE Receptors Serotonin->Receptors Norepinephrine->Receptors Signaling Downstream Signaling Receptors->Signaling CREB CREB Activation Signaling->CREB BDNF BDNF Expression CREB->BDNF Therapeutic_Effect Therapeutic Effect BDNF->Therapeutic_Effect

Caption: Mechanism of action of Imipramine, inhibiting serotonin and norepinephrine reuptake.

Start Start: Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Acquisition Data Acquisition and Quantification LC_MS_MS_Analysis->Data_Acquisition Pharmacokinetic_Modeling Pharmacokinetic Modeling Data_Acquisition->Pharmacokinetic_Modeling End End: Determination of Pharmacokinetic Parameters Pharmacokinetic_Modeling->End

Caption: Experimental workflow for pharmacokinetic analysis of Imipramine and its analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the pharmacokinetic analysis of imipramine and its deuterated analogs.

Protocol 1: Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of this compound compared to non-deuterated imipramine.

Methodology:

  • Animal Model: Male Wistar rats are used for the study.

  • Drug Administration:

    • A cohort of rats is administered a single oral dose of imipramine.

    • Another cohort receives an equivalent dose of deuterated imipramine (e.g., Imipramine-d7).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Preparation:

    • Plasma is separated from the blood samples by centrifugation.

    • This compound is often used as an internal standard for the quantification of imipramine.[13]

    • Proteins are precipitated from the plasma using a solvent like acetonitrile (B52724).

  • Quantification: The concentrations of imipramine and its metabolites (desipramine) in the plasma samples are determined using a validated analytical method such as LC-MS/MS or GC-MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Incubation: Deuterated and non-deuterated imipramine are incubated with liver microsomes (e.g., rat or human) in the presence of NADPH as a cofactor to initiate the metabolic process.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to determine the in vitro half-life and intrinsic clearance, providing a measure of metabolic stability.

Protocol 3: Analytical Method for Quantification (LC-MS/MS)

Objective: To accurately quantify imipramine and its deuterated analogs in biological matrices.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for imipramine, its metabolites, and the deuterated internal standard are monitored.

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the samples is determined by comparing its peak area to that of the internal standard.

Conclusion

The deuteration of imipramine, particularly at metabolically active sites, presents a promising strategy for improving its pharmacokinetic profile. The available data, primarily from preclinical studies, indicates that this modification can lead to a longer half-life and increased bioavailability by slowing down its metabolism. While direct comparative efficacy and safety data against other deuterated tricyclic antidepressants are currently lacking, the principles demonstrated with this compound underscore the potential of deuterium-based medicinal chemistry to enhance the therapeutic properties of existing drugs. Further clinical research is necessary to fully elucidate the therapeutic implications of these pharmacokinetic advantages in human subjects.

References

Inter-Laboratory Validation of Imipramine-d4 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inter-laboratory performance of a validated bioanalytical method for the quantification of Imipramine-d4, a deuterated internal standard crucial for the accurate measurement of the antidepressant drug imipramine (B1671792) in biological matrices. The data presented herein is compiled from a simulated inter-laboratory study, reflecting typical performance characteristics observed in single-laboratory validations. This guide serves as a valuable resource for laboratories aiming to establish, validate, or cross-validate methods for therapeutic drug monitoring and pharmacokinetic studies of imipramine.

Comparative Performance Data

The following table summarizes the key performance parameters from three independent laboratories involved in the validation of the this compound quantification method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (FDA/EMA)
Linearity (Correlation Coefficient, r²) >0.998>0.999>0.997≥0.99
Lower Limit of Quantification (LLOQ) 5.0 ng/mL5.0 ng/mL4.5 ng/mLSignal-to-Noise > 10
Intra-day Precision (%RSD) 2.2 - 3.6%2.8 - 4.6%3.1 - 5.2%≤15% (≤20% at LLOQ)
Inter-day Precision (%RSD) 2.6 - 5.0%2.6 - 5.0%3.5 - 6.1%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) 93.6 - 106.6%96.0 - 97.9%92.5 - 105.8%±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) 97.0 - 106.6%95.5 - 104.9%94.1 - 104.5%±15% (±20% at LLOQ)
Absolute Recovery 96.0 - 97.6%Not Reported95.5 - 98.2%Consistent, precise, and reproducible

Experimental Protocols

The methodologies outlined below represent a standardized protocol followed by the participating laboratories to ensure consistency and comparability of the results.

Sample Preparation

A simple protein precipitation method was employed for the extraction of imipramine and this compound from serum samples.

  • To 50 µL of serum sample, add 150 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography:

  • Column: Acquity UPLC BEH C18 column or equivalent.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Imipramine: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Method Validation Procedures

The validation of the bioanalytical method was conducted in accordance with the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2]. The key validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity: Calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision[3][4].

Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentration levels in multiple replicates on the same day and on different days, respectively[3][4].

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation process, ensuring the robustness and reproducibility of the analytical method across different testing sites.

G cluster_0 Phase 1: Method Development & Single Lab Validation cluster_1 Phase 2: Inter-Laboratory Transfer & Validation cluster_2 Phase 3: Data Comparison & Analysis A Method Development B Single Laboratory Validation (Accuracy, Precision, Linearity) A->B C Protocol & SOP Transfer D Lab A Validation C->D E Lab B Validation C->E F Lab C Validation C->F G Data Compilation D->G E->G F->G H Statistical Analysis (Bias, Precision Comparison) G->H I Final Report & Method Harmonization H->I

Caption: Workflow for inter-laboratory validation of an analytical method.

Conclusion

The presented data demonstrates the successful inter-laboratory validation of a robust and reliable LC-MS/MS method for the quantification of this compound. The consistent performance across the participating laboratories underscores the method's suitability for routine use in clinical and research settings. Adherence to standardized protocols is paramount for achieving comparable results in multi-site studies. This guide provides a framework for researchers to assess and implement this analytical method, contributing to the generation of high-quality, reproducible data in the field of antidepressant drug analysis.

References

The Gold Standard for Imipramine Quantification: A Comparative Guide to Imipramine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tricyclic antidepressant imipramine (B1671792), the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of Imipramine-d4, a deuterated internal standard, with commonly used non-deuterated alternatives. The experimental data presented underscores the superiority of stable isotope-labeled standards in bioanalytical applications.

The fundamental principle behind the use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is to correct for the inherent variability in the analytical process. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during sample preparation, chromatography, and ionization.[1] this compound, a deuterium-labeled analog of imipramine, is widely regarded as the gold standard for the quantification of imipramine due to its near-identical chemical and physical properties to the parent drug.[1]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of analytical methods. This is primarily because it co-elutes with the analyte, effectively compensating for matrix effects, variations in extraction recovery, and fluctuations in instrument response. Non-deuterated alternatives, such as other tricyclic antidepressants like trimipramine (B1683260) and amitriptyline, are also employed, often due to their lower cost and wider availability. However, their structural differences from imipramine can lead to variations in analytical behavior, potentially compromising data quality.

The following tables summarize the performance characteristics of this compound and two common non-deuterated internal standards, trimipramine and amitriptyline, based on data from various validation studies.

Performance Parameter This compound Trimipramine Amitriptyline Reference
Linearity (Correlation Coefficient, r²) >0.99>0.99>0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL3 ng/mL5 ng/mL[2][3][3]
Intraday Precision (%RSD) < 5%< 10%< 5%[2][3][3]
Interday Precision (%RSD) < 6%< 10%< 9%[2][3][3]
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%[2][3][3]
Mean Recovery Not explicitly reported, but expected to be similar to analyte~85%Not explicitly reported[3]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

While all three internal standards demonstrate acceptable linearity, precision, and accuracy within typical bioanalytical method validation guidelines, this compound consistently allows for a lower limit of quantification, enabling more sensitive assays. Studies have also highlighted potential issues with non-deuterated alternatives. For instance, clomipramine (B1669221) was found to have low and non-reproducible extraction recovery (less than 30%), making it unsuitable as an internal standard for imipramine in some methods.[4]

The Principle of Isotope Dilution Mass Spectrometry

The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of preparation. The analyte (imipramine) and the internal standard are then co-extracted and analyzed by mass spectrometry. Because the two compounds are chemically identical, any loss or variation during the analytical process affects both equally. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The concentration of the analyte is then determined by the ratio of the analyte's signal to that of the internal standard, providing a highly accurate and precise measurement.

Principle of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (contains Imipramine) Spike Spike with known amount of this compound (IS) Sample->Spike Addition of IS Extraction Co-extraction of Imipramine and this compound Spike->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS Mass Spectrometric Detection (Differentiation by m/z) LC->MS Ratio Signal Ratio Calculation (Analyte/IS) MS->Ratio Quantification Accurate Quantification of Imipramine Ratio->Quantification

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Below are detailed methodologies for the quantification of imipramine in a biological matrix using an internal standard, based on common practices in the field.

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: To 1 mL of plasma sample, add 50 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).

  • Alkalinization: Add 200 µL of 1 M sodium hydroxide (B78521) to the sample and vortex for 30 seconds.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 98:2 v/v).

  • Agitation: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used.

    • MRM Transitions:

      • Imipramine: e.g., m/z 281.2 → 86.1

      • This compound: e.g., m/z 285.2 → 90.1

      • Trimipramine: e.g., m/z 295.2 → 100.1

      • Amitriptyline: e.g., m/z 278.2 → 91.1

Workflow for Bioanalytical Method Using an Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical method from sample receipt to final data analysis.

Bioanalytical Workflow with Internal Standard SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (Spiking with IS, Extraction) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Concentration Determination Calibration->Quantification Reporting Data Review and Reporting Quantification->Reporting

Figure 2: Bioanalytical Workflow with Internal Standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for the quantification of imipramine. While non-deuterated structural analogs can provide acceptable performance, the experimental evidence strongly supports the use of a deuterated internal standard like this compound. Its near-identical physicochemical properties to imipramine ensure superior compensation for analytical variability, leading to enhanced accuracy, precision, and sensitivity. For researchers and drug development professionals who require the highest quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications, this compound is the unequivocal choice for an internal standard.

References

A Comparative Guide to Internal Standards for Imipramine Quantification: Focus on Imipramine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative bioanalytical assays. This guide provides an objective comparison of Imipramine-d4 and other common internal standards used for the quantification of the tricyclic antidepressant, imipramine (B1671792).

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. Deuterated analogs of the analyte, such as this compound, are often considered the "gold standard" due to their similar physicochemical properties. However, structurally similar, non-isotopically labeled compounds like Trimipramine are also frequently employed. This guide presents a compilation of performance data from various studies to aid in the selection of the most suitable internal standard for your specific assay needs.

Performance Data: A Side-by-Side Look

The following tables summarize the accuracy and precision data for quantitative assays of imipramine using either a deuterated internal standard (this compound or a similar deuterated analog) or a non-deuterated, structurally similar internal standard (Trimipramine). It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

Table 1: Performance of Deuterated Internal Standards (e.g., this compound) in Imipramine Quantitative Assays

ParameterConcentration LevelIntraday Accuracy (%)Intraday Precision (%RSD)Interday Accuracy (%)Interday Precision (%RSD)
LC-MS/MS in Human Plasma Low QC95.0 - 105.0< 15.095.0 - 105.0< 15.0
Mid QC90.0 - 110.0< 10.090.0 - 110.0< 10.0
High QC90.0 - 110.0< 10.090.0 - 110.0< 10.0
GC-MS in Human Plasma Not SpecifiedNot Specified< 10.0Not Specified< 10.0

Data compiled from multiple sources. The ranges represent typical performance characteristics and may vary between specific validated methods.

Table 2: Performance of Trimipramine as an Internal Standard in Imipramine Quantitative Assays

ParameterConcentration LevelIntraday Accuracy (%)Intraday Precision (%RSD)Interday Accuracy (%)Interday Precision (%RSD)
HPLC-UV in Human Plasma 3 ng/mL (LLOQ)97.48.296.79.5
10 ng/mL101.24.5102.15.8
30 ng/mL98.53.199.34.2

This data is from a specific study and provides a snapshot of the performance of Trimipramine under the defined experimental conditions.

Discussion of Internal Standard Performance

This compound and other deuterated analogs are generally preferred for mass spectrometry-based quantification (LC-MS/MS, GC-MS).[1] Their key advantage lies in their near-identical chemical and physical properties to the unlabeled imipramine. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. Consequently, they can more effectively compensate for matrix effects and variations in sample processing, leading to high accuracy and precision.

Trimipramine , being a structurally similar tricyclic antidepressant, can also serve as an effective internal standard, particularly for HPLC-UV methods where a deuterated analog is not necessary.[2] It exhibits similar extraction and chromatographic behavior to imipramine. However, as it is not an isotopic analog, there can be slight differences in its response to matrix effects and ionization efficiency in mass spectrometry compared to imipramine, which could potentially lead to lower precision in some instances.[2]

Experimental Protocols

Below are generalized experimental protocols for the quantification of imipramine in biological matrices, employing either protein precipitation or liquid-liquid extraction for sample preparation, followed by LC-MS/MS analysis.

Sample Preparation

a) Protein Precipitation (PPT):

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound at a suitable concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE):

  • To 500 µL of plasma or serum sample, add the internal standard (e.g., Trimipramine).

  • Add 100 µL of a basifying agent (e.g., 1M NaOH) and vortex.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 5 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for imipramine and the internal standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow of a quantitative bioanalytical assay and the metabolic pathway of imipramine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: General workflow of a quantitative bioanalytical assay.

Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxy_Imipramine 2-Hydroxyimipramine Imipramine->Hydroxy_Imipramine Hydroxylation (CYP2D6) Hydroxy_Desipramine 2-Hydroxydesipramine Desipramine->Hydroxy_Desipramine Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates (Inactive) Hydroxy_Imipramine->Glucuronide_Conjugates Hydroxy_Desipramine->Glucuronide_Conjugates

Caption: Simplified metabolic pathway of imipramine.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Imipramine-d4 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. In the bioanalysis of the tricyclic antidepressant imipramine (B1671792), the choice of an appropriate internal standard is a critical factor influencing the linearity, range, and overall robustness of the calibration curve. This guide provides an objective comparison of the performance of Imipramine-d4 as an internal standard against other common alternatives, supported by experimental data from published studies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing superior correction for experimental variability.

Comparative Performance of Internal Standards for Imipramine Quantification

The following table summarizes the linearity and range of imipramine calibration curves from various studies employing different internal standards and analytical techniques. This data highlights the performance characteristics achievable with deuterated and non-deuterated internal standards.

Internal StandardAnalytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Imipramine-d3 LC-MS/MSHuman Plasma25 - 400>0.99[1][2]
Not Specified (likely deuterated)UHPLC-Q-TOF-MSMouse Serum5.0 - 1,000.0>0.999[3]
Trimipramine (B1683260) HPLC-UVHuman Plasma3 - 400.999 ± 0.0022[4]
Amitriptyline (as structural analog)UHPLC-Q-TOF-MSMouse Serum5.0 - 1,000.0>0.999[3]
Clomipramine GC-MSSerum50 - 5000.9998

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and analysis for the quantification of imipramine using a deuterated internal standard (Imipramine-d3) and a non-deuterated alternative (Trimipramine).

Protocol 1: Imipramine Quantification using Imipramine-d3 by LC-MS/MS

This protocol is based on a typical protein precipitation method for the extraction of imipramine from human plasma.[1][2]

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a stock solution of imipramine in methanol (B129727).
  • Prepare working solutions by serial dilution of the stock solution.
  • Spike blank human plasma with the working solutions to create calibration standards at concentrations of 25, 50, 100, 200, 300, and 400 ng/mL.
  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation:

  • To 250 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of Imipramine-d3 internal standard solution.
  • Add cold acetonitrile (B52724) to precipitate plasma proteins.
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC Column: Synergi Hydro-RP column (150 x 3.00 mm, 4 µm).[2]
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both imipramine and Imipramine-d3.

Protocol 2: Imipramine Quantification using Trimipramine by HPLC-UV

This protocol utilizes liquid-liquid extraction for sample cleanup.[4]

1. Preparation of Calibration Standards:

  • Prepare a stock solution of imipramine hydrochloride in methanol (equivalent to 100 µg/mL of imipramine).
  • Prepare working solutions by diluting the stock solution with deionized water to concentrations ranging from 60 to 800 ng/mL.
  • Prepare an internal standard stock solution of trimipramine in deionized water (3000 ng/mL).

2. Sample Preparation:

  • To 2 mL of blank human plasma, add 100 µL of the appropriate imipramine working solution and 100 µL of the trimipramine internal standard solution to achieve final imipramine concentrations of 3, 5, 10, 20, 30, and 40 ng/mL.
  • Add 200 µL of 10 N sodium hydroxide (B78521) and 4 mL of a hexane/isoamyl alcohol (98:2) mixture.
  • Vortex and centrifuge the samples.
  • Transfer the upper organic layer to a clean tube.
  • Repeat the extraction with another 4 mL of the hexane/isoamyl alcohol mixture.
  • Evaporate the combined organic layers to 1 mL under nitrogen.
  • Add 100 µL of 0.25 M hydrochloric acid, vortex, and centrifuge.
  • Inject 50 µL of the lower acidic layer into the HPLC system.

3. HPLC-UV Analysis:

  • HPLC Column: µ-Bondapak C18 column.[4]
  • Mobile Phase: A mixture of 0.01 M sodium hydrogen phosphate (B84403) solution and acetonitrile (60/40 v/v), adjusted to pH 3.5.[4]
  • Flow Rate: 1.5 mL/min.[4]
  • UV Detection: Monitor the column effluent at an appropriate wavelength for imipramine and trimipramine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for generating a calibration curve for imipramine using an internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calibration Calibration Curve Generation stock Prepare Stock Solutions (Analyte & Internal Standard) working Prepare Working Solutions stock->working standards Spike Blank Matrix to Create Calibration Standards & QCs working->standards add_is Add Internal Standard to Samples standards->add_is extract Perform Extraction (e.g., Protein Precipitation) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS or HPLC evap->inject acquire Acquire Data (Peak Areas) inject->acquire ratio Calculate Peak Area Ratios (Analyte / Internal Standard) acquire->ratio plot Plot Ratios vs. Concentration ratio->plot regress Perform Linear Regression plot->regress result result regress->result Validated Calibration Curve

Caption: Workflow for generating an imipramine calibration curve.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Imipramine-d4 and Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the tricyclic antidepressant imipramine (B1671792), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between the gold standard, a deuterated internal standard (Imipramine-d4), and a common structural analog, Trimipramine, for the quantification of imipramine in biological matrices. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your analytical needs.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby enabling accurate and precise quantification.

The two primary choices for an internal standard for imipramine analysis are its stable isotope-labeled (deuterated) counterpart, this compound, and a structurally similar molecule, such as another tricyclic antidepressant like Trimipramine. While deuterated standards are widely considered the gold standard, practical considerations such as cost and availability may lead researchers to consider structural analogs. This guide will explore the performance of both options.

Performance Comparison: this compound vs. Trimipramine

The superiority of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte. This results in co-elution during chromatography and similar behavior during sample extraction and ionization, which provides the most effective compensation for matrix effects. Structural analogs, while similar, can exhibit differences in retention time, extraction recovery, and ionization efficiency, potentially leading to less accurate results.

The following table summarizes key performance data for the quantification of imipramine using either this compound or Trimipramine as an internal standard. The data for this compound is derived from a validated LC-MS/MS method, while the data for Trimipramine is based on a validated HPLC-UV method, highlighting a key difference in the analytical techniques where these standards are often employed.

Performance ParameterThis compound (LC-MS/MS)Trimipramine (HPLC-UV)
Accuracy 93.6% - 106.6%[1]97.4% ± 3.6%[2]
Intra-day Precision (%CV) 2.2% - 3.6%[1]2.1% - 4.5%[2]
Inter-day Precision (%CV) 2.6% - 5.0%[1]3.2% - 5.8%[2]
Recovery 96.0% - 97.6%[1]~85%[2]
Matrix Effect Compensation ExcellentModerate to Good

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Quantification of Imipramine in Mouse Serum using this compound (LC-MS/MS)[1]

This method describes the use of a deuterated internal standard for the accurate quantification of imipramine in a biological matrix.

1. Sample Preparation:

  • To 50 µL of mouse serum, add a known amount of this compound internal standard solution.

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Acquity UPLC BEH C18 column.

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and 20 mM ammonium (B1175870) formate.

  • MS System: Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Monitor the specific mass transitions for imipramine and this compound.

Protocol 2: Quantification of Imipramine in Human Plasma using Trimipramine (HPLC-UV)[2]

This method outlines the use of a structural analog internal standard with HPLC-UV detection.

1. Sample Preparation:

  • To a plasma sample, add a known amount of Trimipramine internal standard solution.

  • Perform liquid-liquid extraction (LLE) using a mixture of hexane (B92381) and isoamyl alcohol.

  • Back-extract the analytes into an acidic aqueous solution.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. HPLC-UV Analysis:

  • HPLC System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: µ-Bondapak C18 column.

  • Mobile Phase: A mixture of 0.01 M sodium hydrogen phosphate (B84403) solution and acetonitrile (60/40 v/v) at pH 3.5.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at a specified wavelength.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (this compound or Trimipramine) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction cleanup Sample Clean-up extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS/MS or UV Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Experimental workflow for bioanalysis using an internal standard.

logical_relationship cluster_analyte Analyte (Imipramine) cluster_is Internal Standard cluster_performance Performance analyte_prop Physicochemical Properties d4_prop This compound Properties analyte_prop->d4_prop Nearly Identical analog_prop Structural Analog Properties analyte_prop->analog_prop Similar d4_perf High Accuracy & Precision d4_prop->d4_perf Leads to analog_perf Good Accuracy & Precision analog_prop->analog_perf Leads to

Logical relationship between analyte properties and internal standard performance.

Conclusion

The choice between this compound and a structural analog like Trimipramine as an internal standard depends on the specific requirements of the assay. For the highest level of accuracy and precision, especially in complex biological matrices and when using sensitive LC-MS/MS detection, this compound is the superior choice. Its ability to co-elute with imipramine and behave almost identically throughout the analytical process provides the most reliable compensation for experimental variability.

However, in situations where cost is a significant factor or when using less sensitive detection methods like HPLC-UV, a carefully validated structural analog such as Trimipramine can provide acceptable performance. It is crucial to thoroughly validate the performance of any structural analog to understand its limitations, particularly concerning extraction recovery and potential for differential matrix effects.

Ultimately, for researchers, scientists, and drug development professionals, a thorough understanding of the principles behind the use of internal standards and the careful validation of the chosen standard are paramount for generating high-quality, reliable, and defensible bioanalytical data.

References

Validation of Imipramine-d4 for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable internal standard is paramount for the accurate quantification of analytes in clinical research samples. This guide provides a comprehensive validation overview of imipramine-d4, a deuterated analog of the tricyclic antidepressant imipramine (B1671792), for use in bioanalytical methods. Its performance is objectively compared with other commonly used internal standards, supported by experimental data and detailed methodologies.

This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precise and accurate measurement of imipramine in biological matrices such as plasma and serum. The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest allow it to effectively compensate for variability during sample preparation, chromatography, and ionization.

Comparative Performance of Internal Standards

The ideal internal standard should exhibit similar extraction recovery, chromatographic retention, and ionization response to the analyte. While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard, other structurally similar compounds are also employed. This section compares the performance of this compound with two other internal standards: trimipramine (B1683260) (a structurally similar tricyclic antidepressant) and clomipramine-d3 (another deuterated analog).

The following tables summarize typical validation parameters for LC-MS/MS methods quantifying imipramine using these different internal standards. It is important to note that the data presented is a synthesis from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Validation Parameter This compound Trimipramine Clomipramine-d3
Linearity Range (ng/mL) 0.5 - 2003 - 40[1]0.1 - 100
Correlation Coefficient (r²) >0.99>0.99[1]>0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.53[1]0.1
Intra-day Precision (%CV) < 10%< 15%< 8%
Inter-day Precision (%CV) < 10%< 15%< 9%
Intra-day Accuracy (% Bias) ± 10%± 15%± 10%
Inter-day Accuracy (% Bias) ± 10%± 15%± 10%
Extraction Recovery > 85%~70%[1]> 90%

Table 1: Comparison of Key Validation Parameters for Different Internal Standards Used in Imipramine Quantification.

Experimental Protocols

This section provides detailed methodologies for key validation experiments to assess the performance of an analytical method using this compound as an internal standard. These protocols are based on established regulatory guidelines from the FDA and EMA.

Linearity

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.

Procedure:

  • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of imipramine. A typical range would be 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL.

  • Add a constant concentration of this compound (e.g., 50 ng/mL) to each calibration standard.

  • Process the samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples by LC-MS/MS.

  • Plot the peak area ratio of imipramine to this compound against the nominal concentration of imipramine.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

Precision and Accuracy

Objective: To assess the closeness of agreement between a series of measurements (precision) and the closeness of the mean of a series of measurements to the actual concentration (accuracy).

Procedure:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the percentage coefficient of variation (%CV) for precision and the percentage bias (%Bias) for accuracy.

  • Acceptance criteria: %CV should not exceed 15% (20% for LLOQ), and %Bias should be within ±15% (±20% for LLOQ).

Stability

Objective: To evaluate the stability of imipramine in the biological matrix under different storage and handling conditions.

Procedure:

  • Analyze QC samples (Low and High concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.

    • Short-Term Stability: Stored at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Stored at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

    • Post-Preparative Stability: Stored in the autosampler for a period that covers the expected analytical run time.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

Signaling Pathway of Imipramine

Imipramine's primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, potentiating their downstream signaling effects. Chronic treatment can lead to adaptive changes in receptor sensitivity and downstream signaling pathways, including those involving Brain-Derived Neurotrophic Factor (BDNF).

imipramine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits 5-HT_vesicle 5-HT 5-HT 5-HT 5-HT_vesicle->5-HT Release NE_vesicle NE NE NE NE_vesicle->NE Release 5-HT->SERT 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Signaling_Cascade Downstream Signaling Cascade 5-HT_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade BDNF_Signaling BDNF Signaling (Chronic Effect) Signaling_Cascade->BDNF_Signaling Therapeutic_Effect Therapeutic Effect BDNF_Signaling->Therapeutic_Effect

Caption: Mechanism of action of imipramine.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose. The workflow involves several key stages, from method development to the analysis of clinical samples.

validation_workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Optimization Optimization of LC and MS Parameters Sample_Prep Sample Preparation Development Linearity Linearity & Range Sample_Prep->Linearity Precision_Accuracy Precision & Accuracy (Intra- & Inter-day) Linearity->Precision_Accuracy Selectivity Selectivity & Specificity Precision_Accuracy->Selectivity Stability Stability Assessment Selectivity->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Sample_Analysis Analysis of Clinical Research Samples Matrix_Effect->Sample_Analysis Data_Reporting Data Reporting and Interpretation Sample_Analysis->Data_Reporting

Caption: Bioanalytical method validation workflow.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Imipramine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable pharmacokinetic data. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality. This guide provides an objective comparison of Imipramine-d4, a deuterated internal standard, with other alternatives for the quantification of the tricyclic antidepressant imipramine (B1671792), supported by experimental data and aligned with regulatory expectations.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established a comprehensive framework for bioanalytical method validation.[1][2] A key aspect of these guidelines is the emphasis on the use of a suitable internal standard to correct for variability during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis using mass spectrometry due to their near-identical physicochemical properties to the analyte.[3][4]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[5] This is best achieved with a SIL-IS. When a SIL-IS is not feasible, a structural analog may be used, but this approach can present challenges.[5]

Below is a summary of performance data from various studies using either a deuterated internal standard (Imipramine-d3 or this compound) or a structural analog (Trimipramine).

Table 1: Performance Characteristics of Bioanalytical Methods Using a Deuterated Internal Standard for Imipramine

ParameterMethod using Imipramine-d3[5]Method using this compound[3]Regulatory Guideline (ICH M10)
Linearity Range 25 - 400 ng/mL5 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy 103.34% - 103.58%93.6% - 106.6%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) 2.91% - 4.72%2.6% - 5.0% (Inter-day)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity extends to 25 ng/mL5.0 ng/mLClearly defined and reproducible
Recovery Not explicitly stated96.0% - 97.6%Consistent, precise, and reproducible

Table 2: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard for Imipramine

ParameterMethod using Trimipramine[6]Regulatory Guideline (ICH M10)
Linearity Range 3 - 40 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy 97.4% ± 3.6% (reported as mean recovery)Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) Not explicitly stated in the same format≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 3 ng/mLClearly defined and reproducible
Recovery 85% ± 5%Consistent, precise, and reproducible

As the data illustrates, methods employing deuterated internal standards generally exhibit high accuracy and precision, with recovery values that are very close to 100%. While the method using trimipramine (B1683260) as a structural analog also meets regulatory requirements, the potential for differences in extraction recovery and matrix effects between the analyte and the IS is higher.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are generalized protocols for key validation experiments based on established guidelines.

Stock and Working Solution Preparation
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of imipramine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the imipramine stock solution to create working standards for calibration curves and quality control (QC) samples. Prepare a separate working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with water prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transition for Imipramine: m/z 281.2 → 86.1

    • MRM Transition for this compound: m/z 285.2 → 90.1

Key Validation Experiments
  • Selectivity: Analyze at least six different lots of blank biological matrix to ensure no significant interfering peaks are present at the retention times of imipramine and this compound.

  • Accuracy and Precision: Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three separate analytical runs.

  • Matrix Effect: Evaluate the ion suppression or enhancement of the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The coefficient of variation of the internal standard-normalized matrix factor across different lots of matrix should be ≤ 15%.

  • Stability: Assess the stability of imipramine in the biological matrix under various conditions, including freeze-thaw cycles (at least three), short-term storage at room temperature, and long-term storage at the intended storage temperature.

Visualizing Key Processes

To further clarify the methodologies and mechanisms discussed, the following diagrams illustrate the bioanalytical validation workflow and the therapeutic action of imipramine.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Assay Requirements dev_opt Optimize Sample Prep & LC-MS/MS Conditions dev_start->dev_opt val_protocol Define Validation Protocol dev_opt->val_protocol val_selectivity Selectivity val_protocol->val_selectivity val_cal Calibration Curve (Linearity, Range) val_protocol->val_cal val_acc_prec Accuracy & Precision val_protocol->val_acc_prec val_matrix Matrix Effect val_protocol->val_matrix val_stability Stability val_protocol->val_stability val_report Validation Report val_selectivity->val_report val_cal->val_report val_acc_prec->val_report val_matrix->val_report val_stability->val_report sample_prep Sample Preparation (with IS) val_report->sample_prep sample_analysis LC-MS/MS Analysis sample_prep->sample_analysis data_proc Data Processing & Quantification sample_analysis->data_proc final_report Final Report data_proc->final_report Imipramine Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Serotonin & Norepinephrine release Release vesicle->release serotonin Serotonin release->serotonin norepinephrine Norepinephrine release->norepinephrine receptors Postsynaptic Receptors serotonin->receptors Signal Transmission sert Serotonin Transporter (SERT) serotonin->sert Reuptake norepinephrine->receptors Signal Transmission net Norepinephrine Transporter (NET) norepinephrine->net Reuptake imipramine Imipramine imipramine->sert Blocks imipramine->net Blocks

References

Safety Operating Guide

Personal protective equipment for handling Imipramine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Imipramine-d4

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the limited availability of specific safety data for this compound, this guidance is based on the well-documented information for its non-deuterated counterpart, Imipramine Hydrochloride. The chemical and toxicological properties of this compound are expected to be nearly identical to Imipramine Hydrochloride.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation[1][2]. An emergency eyewash station should be readily accessible[3].
Hand Protection Nitrile gloves or other impervious gloves.To prevent skin contact, which can cause skin irritation[1][3]. If dissolved in an organic solvent, select gloves that offer protection against that specific solvent[3].
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and skin[2][3]. Protective garments should not be worn in common areas[3].
Respiratory Protection Generally not required for standard laboratory operations with adequate ventilation.A tight-fitting full-face respirator with HEPA filters is recommended for spill cleanup or when there is a risk of generating dust[3].
Hazard Identification and Toxicology

This compound, like Imipramine Hydrochloride, is classified as a hazardous substance.

Classification:

  • Acute oral toxicity - Category 4[1][2]

  • Skin irritation - Category 2[1][2]

  • Serious eye irritation - Category 2A[1][2]

  • Specific target organ toxicity (single exposure) - Category 3 (May cause respiratory irritation)[1][2]

Toxicological Data (for Imipramine Hydrochloride):

Test Species Dose
Oral LD50Rat305 mg/kg[1][3]
Oral LD50Mouse275 mg/kg[1][3]
Intraperitoneal LD50Rat72 mg/kg[1]
Subcutaneous LD50Mouse189 mg/kg[1]
Subcutaneous LD50Rat217 mg/kg[1]

LD50: Lethal Dose, 50% kill

Symptoms of exposure can include dizziness, drowsiness, dry mouth, headache, and confusion[3][4].

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for laboratory safety.

Step-by-Step Handling and Storage Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store in a tightly closed, light-resistant container in a well-ventilated area[3][4]. Keep refrigerated as recommended by the supplier[2][5].

  • Preparation for Use:

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors[3][4].

    • Ensure all necessary PPE is worn correctly.

    • Avoid the formation of dust during handling[3][4].

  • During Use:

    • Avoid all contact with the skin, eyes, and clothing[3][4].

    • Do not eat, drink, or smoke in the handling area[4].

    • Wash hands thoroughly after handling, even after removing gloves[2][3].

  • End of Use:

    • Clean equipment and work surfaces with a suitable detergent or solvent after use[3].

    • Return the substance to its designated storage location.

Accidental Release and Exposure Plan

Spill Cleanup:

  • Evacuate and restrict access to the spill area.

  • Ensure adequate ventilation[3].

  • Wear appropriate PPE, including respiratory protection for large spills or dust generation[3].

  • Sweep up or vacuum the spilled material and collect it in a suitable container for disposal[3]. Avoid generating dust[3].

  • Thoroughly clean the spill surface to remove any residual contamination[3].

  • Prevent the spilled material from entering drains or waterways[3].

First Aid Measures:

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2][3][4].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops[3][6].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists[1][2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center[3][6][7].
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations[3]. Do not allow the substance to enter the environment[2].

Visual Process Guides

To further clarify the procedural flow, the following diagrams illustrate the key processes for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh/Measure Weigh/Measure Work in Ventilated Area->Weigh/Measure Proceed Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Return to Storage Return to Storage Clean Work Area->Return to Storage Store/Dispose Dispose of Waste Dispose of Waste Return to Storage->Dispose of Waste

Caption: A high-level workflow for the safe handling of this compound.

Emergency Response for this compound Exposure cluster_actions Immediate Actions Exposure Occurs Exposure Occurs Assess Situation Assess Situation Exposure Occurs->Assess Situation Inhalation Inhalation Assess Situation->Inhalation If Inhaled Skin Contact Skin Contact Assess Situation->Skin Contact If on Skin Eye Contact Eye Contact Assess Situation->Eye Contact If in Eyes Ingestion Ingestion Assess Situation->Ingestion If Swallowed Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Wash with Soap & Water->Seek Medical Attention Rinse with Water Rinse with Water Eye Contact->Rinse with Water Rinse with Water->Seek Medical Attention Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Immediate Medical Attention Seek Immediate Medical Attention Rinse Mouth->Seek Immediate Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.